1-Linoleoyl Glycerol
Beschreibung
Eigenschaften
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-KKFOGOCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862894 | |
| Record name | 3-Linoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2258-92-6 | |
| Record name | 3-Linoleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Linoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-LINOLEOYL-SN-GLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZAG106N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Lipid: A Technical Guide to the Natural Sources and Isolation of 1-Linoleoyl Glycerol
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural occurrence, isolation, and biological significance of 1-Linoleoyl Glycerol (1-LG). This document provides an in-depth overview of the primary known natural source of 1-LG, its role as a potent enzyme inhibitor, and generalized methodologies for its extraction and analysis.
Introduction: The Significance of this compound
This compound (1-LG), a monoacylglycerol, has garnered significant interest within the scientific community for its specific biological activities. Primarily recognized for its inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), 1-LG presents a compelling subject for research in inflammatory diseases and atherosclerosis. This guide serves as a technical resource, consolidating the current knowledge on its natural origins and the methodologies pertinent to its isolation and characterization.
Natural Sources of this compound
The principal and most well-documented natural source of this compound is the roots of the plant Saururus chinensis[1]. This herbaceous perennial, native to Southeast Asia, has a history of use in traditional medicine. While the broader class of monoacylglycerols is widespread in nature, specific quantitative data on the abundance of 1-LG in other natural sources remains limited in publicly available scientific literature.
Biological Activity and Signaling Pathway
This compound's most prominent biological function is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1]. Lp-PLA2 is an enzyme that plays a crucial role in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.
By inhibiting Lp-PLA2, 1-LG can disrupt this inflammatory pathway. A key downstream effect of Lp-PLA2-mediated inflammation is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages[2][3]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Therefore, the inhibition of Lp-PLA2 by 1-LG can lead to the downregulation of this inflammatory signaling cascade.
The (R)-enantiomer of this compound has been shown to inhibit Lp-PLA2 with an IC50 value of 45.0 μM, while the (S)-enantiomer exhibits an IC50 of 52.0 μM[1].
Signaling Pathway of this compound
Isolation and Purification of this compound
While a detailed, publicly available, step-by-step protocol for the isolation of this compound specifically from Saururus chinensis roots is not extensively documented, a general workflow can be constructed based on standard lipid extraction and chromatographic techniques. Researchers should note that optimization of each step is critical for achieving high purity and yield.
Generalized Experimental Workflow
The isolation process typically involves extraction of total lipids, followed by fractionation and purification to isolate the monoacylglycerol fraction containing 1-LG.
Detailed Methodologies (Generalized Protocols)
-
Sample Preparation: The roots of Saururus chinensis should be thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent system. An ethyl acetate extraction has been reported for the isolation of fatty acid glycerols from this source[1]. Alternatively, a mixture of chloroform and methanol (e.g., 2:1 v/v), as used in the Folch or Bligh and Dyer methods, is effective for extracting a broad range of lipids.
-
Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.
-
Stationary Phase: The crude lipid extract is typically subjected to column chromatography on silica gel to separate lipid classes based on polarity.
-
Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed to elute the different lipid classes. A common solvent gradient might start with a non-polar solvent like hexane, gradually increasing the proportion of a more polar solvent such as ethyl acetate, and finally methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing monoacylglycerols.
-
Column: The monoacylglycerol-rich fractions are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[2].
-
Mobile Phase: A typical mobile phase for the separation of monoacylglycerols is a mixture of acetonitrile and water[2]. An isocratic or gradient elution can be optimized for the best separation.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and collection of the 1-LG peak.
Analytical Characterization
The structural identity and purity of the isolated 1-LG should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the trimethylsilyl (TMS) or other volatile derivatives of 1-LG can confirm the fatty acid composition and the position of the acyl group on the glycerol backbone.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., ELSD or MS) can be used to assess the purity of the final product.
Quantitative Data
| Parameter | Value | Method of Determination | Reference |
| Yield of 1-LG from Dried Root Material | Data not available | Gravimetric/Chromatographic | - |
| Purity of Isolated 1-LG | Data not available | HPLC, GC-MS | - |
| IC50 for Lp-PLA2 Inhibition (R-enantiomer) | 45.0 µM | Enzymatic Assay | [1] |
| IC50 for Lp-PLA2 Inhibition (S-enantiomer) | 52.0 µM | Enzymatic Assay | [1] |
Conclusion and Future Directions
This compound, naturally occurring in the roots of Saururus chinensis, is a promising bioactive lipid with potential therapeutic applications stemming from its inhibition of the pro-inflammatory enzyme Lp-PLA2. While its natural source and primary mechanism of action have been identified, there is a clear need for the development and publication of a standardized, high-yield protocol for its isolation. Future research should focus on optimizing extraction and purification methodologies to facilitate further investigation into its pharmacological properties and potential as a lead compound in drug discovery. Furthermore, a broader screening of other potential natural sources could reveal more abundant or easily accessible origins of this valuable molecule.
References
1-Linoleoyl Glycerol: A Technical Guide to Cellular Metabolism and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that serves as both a metabolic intermediate and a signaling molecule within the cell. Its metabolic fate is intricately linked to cellular energy homeostasis, lipid bilayer composition, and the generation of secondary signaling molecules. This technical guide provides a comprehensive overview of the current understanding of 1-LG metabolism, detailing its enzymatic breakdown, its role as a precursor for complex lipids, and its impact on key signaling pathways. This document summarizes available quantitative data, provides detailed experimental protocols for studying 1-LG metabolism, and presents visual diagrams of the core metabolic and signaling pathways.
Introduction
1-Linoleoyl Glycerol (1-LG) is a glycerolipid consisting of a glycerol backbone esterified with the polyunsaturated fatty acid, linoleic acid, at the sn-1 position. As a product of triglyceride and phospholipid catabolism, 1-LG can be further metabolized to yield energy or be re-esterified for the synthesis of other lipid species. Beyond its role in intermediary metabolism, 1-LG has been identified as a modulator of inflammatory and metabolic signaling pathways, making it a molecule of interest for therapeutic development. Understanding the intricate details of its metabolic processing and signaling functions is crucial for elucidating its physiological and pathophysiological roles.
This compound Metabolism
The metabolic processing of 1-LG is primarily governed by the enzymatic activities of lipases and acyl-CoA synthetases. These enzymes dictate whether 1-LG is catabolized for energy or channeled into anabolic pathways.
Catabolism of this compound
The primary catabolic pathway for 1-LG is its hydrolysis by monoacylglycerol lipase (MAGL) to release glycerol and free linoleic acid.[1][2]
-
Glycerol can be phosphorylated by glycerol kinase to glycerol-3-phosphate, which then enters glycolysis or gluconeogenesis.[3]
-
Linoleic Acid , an essential fatty acid, can be activated by long-chain acyl-CoA synthetases (ACSLs) to form linoleoyl-CoA.[4][5] Linoleoyl-CoA can then undergo β-oxidation to generate acetyl-CoA for the citric acid cycle or be used for the synthesis of other lipids.[5]
Anabolism and Precursor Role
1-LG can also serve as a precursor for the synthesis of more complex lipids. The linoleic acid released from 1-LG hydrolysis can be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane composition and lipid storage.[6][7]
Quantitative Data on this compound Metabolism and Interactions
Quantitative data on the metabolism of 1-LG is limited. The following tables summarize the available information.
Table 1: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2 / PAF-AH) by this compound
| Enantiomer | Target Enzyme | Action | IC50 Value | Reference |
| (R)-1-Linoleoyl Glycerol | Lp-PLA2 / PAF-AH | Inhibition | 45.0 µM | [7][8] |
| (S)-1-Linoleoyl Glycerol | Lp-PLA2 / PAF-AH | Inhibition | 52.0 µM | [7][8] |
Table 2: Metabolism of this compound in Human Leukocytes
| Cell Type | 1-LG Concentration | Incubation Time | Major Metabolites | Reference |
| Eosinophils | 3 µM | 5 min | 13-HODE-G, 13-HODE | [7] |
| Neutrophils | 3 µM | Not Specified | 15-LO metabolite | [7] |
| (HODE-G: Hydroxyoctadecadienoic acid-glycerol; HODE: Hydroxyoctadecadienoic acid; LO: Lipoxygenase) |
Table 3: Substrate Specificity of Nuclear Long-Chain Acyl-CoA Synthetase
| Substrate Fatty Acid | Apparent Km (µM) | Relative Vmax (%) | Reference |
| Palmitic acid (16:0) | 5.9 | 100 | [4] |
| Linoleic acid (18:2n-6) | 8.3 | 150 | [4] |
| 8,11,14-Eicosatrienoic acid (20:3n-6) | 10.2 | 160 | [4] |
Signaling Pathways Modulated by this compound
1-LG has been shown to interact with and modulate key signaling pathways involved in inflammation and metabolism.
Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2 / PAF-AH)
1-LG is an inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[7][8][9][10] This enzyme is responsible for the hydrolysis of oxidized phospholipids and platelet-activating factor (PAF), both of which are potent pro-inflammatory mediators.[11][12] By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.[7]
Potential Activation of G Protein-Coupled Receptor 119 (GPR119)
GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells that is involved in glucose homeostasis.[13][14] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent release of incretin hormones like glucagon-like peptide-1 (GLP-1).[14] While direct evidence for 1-LG is lacking, other 2-monoacylglycerols have been shown to be potent GPR119 agonists, suggesting that 1-LG may also activate this receptor.[14][15][16]
Experimental Protocols
The following protocols provide a framework for investigating the metabolism and metabolic fate of 1-LG in a cellular context.
Protocol 1: Stable Isotope Tracing of this compound Metabolism
This protocol uses a stable isotope-labeled 1-LG to trace its metabolic fate within cells.
Materials:
-
Stable isotope-labeled this compound (e.g., ¹³C₁₈-1-Linoleoyl Glycerol)
-
Cell culture reagents
-
Solvents for lipid extraction (Chloroform, Methanol, Water)
-
Internal standards for mass spectrometry
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate cells with medium containing a known concentration of stable isotope-labeled 1-LG for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, wash cells with ice-cold PBS.
-
Quench metabolism and extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v/v).
-
Add internal standards to the extraction solvent for normalization.
-
Separate the organic and aqueous phases by centrifugation.
-
-
LC-MS Analysis:
-
Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Analyze the lipid extracts by LC-MS to identify and quantify the labeled 1-LG and its downstream metabolites (e.g., labeled linoleic acid, phospholipids, triglycerides).
-
-
Data Analysis:
-
Determine the fractional isotopic enrichment of 1-LG and its metabolites over time to calculate metabolic flux.
-
Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay
This protocol measures the activity of MAGL in cell lysates using 1-LG as a substrate.
Materials:
-
Cell lysates containing MAGL
-
This compound (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Solvents for extraction (e.g., Ethyl acetate)
-
Internal standard (e.g., deuterated linoleic acid)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Pre-incubate cell lysates in assay buffer at 37°C.
-
Initiate the reaction by adding a known concentration of 1-LG.
-
-
Reaction Termination and Extraction:
-
Stop the reaction at various time points by adding an ice-cold organic solvent (e.g., ethyl acetate) containing an internal standard.
-
Vortex and centrifuge to separate the phases.
-
-
LC-MS Analysis:
-
Analyze the organic phase by LC-MS to quantify the amount of linoleic acid produced.
-
-
Data Analysis:
-
Calculate the rate of linoleic acid formation to determine MAGL activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
-
Conclusion
This compound is a multifaceted lipid molecule with significant roles in both cellular metabolism and signaling. Its degradation provides essential building blocks for energy production and the synthesis of complex lipids, while its signaling activities, particularly the inhibition of Lp-PLA2, position it as a potential modulator of inflammatory processes. Further research, especially quantitative metabolic flux analysis and detailed characterization of its interactions with signaling proteins, will be crucial to fully elucidate its physiological functions and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance our understanding of this important bioactive lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. Metabolic flux and robustness analysis of glycerol metabolism in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Phospholipase | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Biochemicals - CAT N°: 10008869 [bertin-bioreagent.com]
- 11. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR119 as a fat sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Synthesis of 1-Linoleoyl Glycerol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the enzymatic synthesis of 1-linoleoyl glycerol (1-LG), a monoacylglycerol of significant interest in the food, cosmetic, and pharmaceutical industries. Enzymatic routes, leveraging the specificity and mild operating conditions of lipases, offer a superior alternative to traditional chemical methods, which often suffer from low selectivity and harsh reaction conditions. This guide details the primary synthesis strategies—direct esterification and glycerolysis—and examines the critical process parameters influencing reaction efficiency and product yield. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biochemical pathways are provided to serve as a practical resource for laboratory-scale synthesis and process optimization.
Introduction
Monoacylglycerols (MAGs), such as this compound, are non-ionic emulsifiers widely used in various industries.[1] 1-LG consists of a glycerol molecule esterified with linoleic acid, an essential omega-6 polyunsaturated fatty acid, at the sn-1 position. Beyond its emulsifying properties, 1-LG and other MAGs are endogenous molecules involved in lipid metabolism and cellular signaling, making them relevant to drug development research.[2]
Traditional chemical synthesis of MAGs typically involves the glycerolysis of fats and oils at high temperatures (>200°C) with inorganic catalysts.[1] This process is energy-intensive and produces a mixture of mono-, di-, and triglycerides, along with undesirable byproducts.[3] Enzymatic synthesis, primarily using lipases (triacylglycerol hydrolases, EC 3.1.1.3), presents a green and highly selective alternative.[4] Lipases can catalyze esterification and glycerolysis reactions under mild temperature conditions, leading to higher purity products and reduced energy consumption.[5]
Enzymatic Synthesis Strategies
Two principal lipase-catalyzed routes are employed for the synthesis of this compound:
-
Direct Esterification: This is the reaction between glycerol and free linoleic acid. It is often the preferred method when a high purity of the target monoglyceride is desired.[3] The reaction produces water as a byproduct, which must typically be removed to shift the equilibrium towards product formation.[6]
-
Glycerolysis: This reaction involves the alcoholysis of a triacylglycerol (TAG) substrate, such as a linoleic-rich vegetable oil (e.g., sunflower or soybean oil), with glycerol.[7] This route is advantageous when using oils as a low-cost starting material but results in a mixture of MAGs, diacylglycerols (DAGs), and unreacted TAGs, necessitating downstream purification.[8]
Key Factors Influencing Synthesis
The success of the enzymatic synthesis of 1-LG is highly dependent on several parameters that must be carefully optimized.
-
Lipase Selection: The choice of lipase is critical. Lipases can be non-specific or regioselective (sn-1,3 specific). For producing 1-LG from an oil, an sn-1,3 specific lipase like Lipozyme TL IM (Thermomyces lanuginosus) is effective.[5] For direct esterification, a non-specific lipase like Novozym 435 (immobilized Candida antarctica lipase B) is highly robust, stable in organic solvents, and widely used.[4][9] Immobilization of the enzyme is crucial for easy separation and reuse.
-
Substrate Molar Ratio: The molar ratio of glycerol to the fatty acid or oil significantly affects the equilibrium and product distribution. In direct esterification, a high excess of glycerol is often used to favor MAG formation.[10] For glycerolysis, a glycerol-to-oil ratio between 1:1 and 6:1 has been explored, with higher ratios sometimes improving MAG yield over time.[8][11]
-
Temperature: Enzymatic reactions are conducted at mild temperatures, typically between 40°C and 70°C.[9][12] The optimal temperature balances enzyme activity and stability, as higher temperatures can lead to enzyme denaturation.
-
Reaction Medium: Reactions can be performed in a solvent-free system or using an organic solvent. Solvent-free systems are environmentally friendly and reduce downstream processing costs.[9] However, the high viscosity and poor miscibility of glycerol and lipids can be limiting. Organic solvents like tert-butanol or hexane can improve substrate solubility and reduce viscosity but require subsequent removal.[7][10]
-
Water Activity: Water is produced during esterification and is present in glycerol. While a small amount of water is essential for lipase activity, excess water promotes the reverse reaction (hydrolysis), reducing the product yield.[6] Water can be removed from the reaction medium in situ using molecular sieves or by applying a vacuum.[4][13]
Quantitative Data on Monoglyceride Synthesis
The following tables summarize quantitative data from various studies on enzymatic monoglyceride synthesis.
Table 1: Comparison of Common Lipases for Monoglyceride (MAG) Synthesis
| Lipase | Source Organism | Selectivity | Typical Yield/Conversion | Reference(s) |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica B | Non-specific | 18-29% MAG (glycerolysis) | [9][11] |
| Lipozyme TL IM | Thermomyces lanuginosus | sn-1,3 specific | Lower MAG yield than Novozym 435 in some studies | [5][9] |
| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Used for glycerolysis; yields vary | [11] |
| Lipase G | Penicillium camemberti | Not specified | >60% selectivity for MAGs (esterification) | [5][14] |
| Pseudomonas sp. Lipase | Pseudomonas species | Not specified | Effective for glycerolysis |[1] |
Table 2: Effect of Reaction Parameters on MAG Yield via Esterification
| Lipase | Substrates | Molar Ratio (Glycerol:FA) | Temperature (°C) | Enzyme Load (% w/w) | Solvent | Max. Yield/Conversion | Reference(s) |
|---|---|---|---|---|---|---|---|
| Novozym 435 | Stearic Acid, Glycerol | 8:1 | 60 | 6% | tert-butanol | ~80% α-monostearin | [10] |
| Mucor miehei Lipase | Unsaturated FAs, Glycerol | 1:3 | 50 | Not specified | Solvent-free | 90% FA esterified | [12] |
| Lipase G | Oleic Acid, Glycerol | Not specified | 40 | Not specified | Hexane | 86.3% incorporation |[7] |
Table 3: Effect of Reaction Parameters on MAG Yield via Glycerolysis
| Lipase | Substrates | Molar Ratio (Glycerol:Oil) | Temperature (°C) | Enzyme Load (% w/w) | Solvent | Max. MAG Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Novozym 435 | Crude Glycerol, Oil | 5.7:1 | 65.2 | 12.7% | Solvent-free | 28.9% | [9][11] |
| Novozym 435 | Microbial Oil, Glycerol | 1:1 | 50 | 8% | Solvent-free | 15.4% | [11] |
| Candida antarctica B | Various Oils, Glycerol | 1:1 | 65 | 2% | Solvent-free | ~35% | [8] |
| Lipozyme RM IM | Anchovy Oil, Glycerol | 3:1 | 45.8 | 9% | Solvent-free | 24.8% |[11] |
Detailed Experimental Protocol: Esterification Route
This section provides a representative protocol for the synthesis of this compound via direct esterification using Novozym 435.
5.1 Materials and Reagents
-
Linoleic Acid (≥99% purity)
-
Glycerol (≥99% purity)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
tert-Butanol (anhydrous)
-
Molecular Sieves (3Å, activated)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Silica Gel (for column chromatography)
-
Reaction Vessel: 100 mL screw-capped glass flask with magnetic stirring
5.2 Enzyme Pre-treatment To ensure low water content, Novozym 435 should be dried in a desiccator over phosphorus pentoxide for at least 24 hours prior to use.[4]
5.3 Reaction Procedure
-
To the reaction flask, add linoleic acid (e.g., 10 mmol, ~2.8 g) and glycerol (e.g., 80 mmol, ~7.4 g) for a 1:8 molar ratio.[10]
-
Add 40 mL of anhydrous tert-butanol as the solvent.
-
Add activated molecular sieves (~2 g) to the mixture to adsorb the water produced during the reaction.[14]
-
Place the flask in a heating mantle on a magnetic stirrer and heat the mixture to 60°C with constant stirring (e.g., 200 rpm).
-
Once the temperature is stable, add the pre-treated Novozym 435 (e.g., 6% of the total substrate weight, ~0.6 g).[10]
-
Seal the flask tightly and let the reaction proceed for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
5.4 Product Isolation and Purification
-
After the reaction, stop the heating and stirring. Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The recovered enzyme can be washed with fresh solvent and dried for reuse.[4]
-
Evaporate the solvent (tert-butanol) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product will contain 1-LG, unreacted substrates, and other acylglycerols.
-
Purify the crude product using silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting from 90:10 to 50:50 v/v) is typically effective for separating monoglycerides.[4]
-
Collect the fractions containing 1-LG (identified by TLC) and evaporate the solvent to obtain the purified product.
5.5 Analytical Characterization
-
TLC: Use a mobile phase of hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v) to separate TAGs, FAs, DAGs, and MAGs.
-
GC-FID: Silylate the samples before injection to analyze the composition of acylglycerols.
-
NMR & Mass Spectrometry: Confirm the chemical structure and purity of the final this compound product.[4]
Relevance to Drug Development: Signaling Pathways
Monoacylglycerols are key intermediates in lipid metabolism and signaling. The primary enzyme responsible for their degradation is Monoacylglycerol Lipase (MGL).[2] MGL hydrolyzes MAGs into a free fatty acid and glycerol. This action is particularly significant in the endocannabinoid system, where MGL is the main regulator of the signaling molecule 2-arachidonoylglycerol (2-AG).[2]
While 1-LG is not an endocannabinoid, its catabolism by MGL releases linoleic acid. Linoleic acid is a precursor for the synthesis of other bioactive lipids, including various eicosanoids, which are potent mediators of inflammation. Therefore, understanding the synthesis and breakdown of specific MAGs like 1-LG is relevant for studying lipid signaling networks and identifying potential therapeutic targets.
Conclusion
The enzymatic synthesis of this compound offers a highly efficient, selective, and environmentally benign alternative to conventional chemical processes. By carefully selecting the lipase and optimizing key reaction parameters—such as substrate ratio, temperature, and water activity—high yields of the desired monoglyceride can be achieved. This technical guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to successfully synthesize and purify 1-LG for applications ranging from food technology to fundamental research in lipid signaling and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cocoa olein glycerolysis with lipase <em>Candida antarctica</em> in a solvent free system | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 14. researchgate.net [researchgate.net]
1-Linoleoyl Glycerol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Linoleoyl Glycerol is a monoacylglycerol that has garnered significant interest in the scientific community for its specific inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and cardiovascular disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also known as 1-monolinolein, is a glycerolipid consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. There are two primary CAS numbers associated with this compound, reflecting the racemic mixture and the specific stereoisomer.
| Property | Value | Reference(s) |
| IUPAC Name | (2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | |
| Synonyms | 1-Monolinolein, 1-LG | [1] |
| Molecular Formula | C₂₁H₃₈O₄ | [1] |
| Molecular Weight | 354.52 g/mol | [1] |
| CAS Number | 2277-28-3 (for 1-Linoleoyl-rac-glycerol) | [1] |
| 2258-92-6 | ||
| Appearance | Light yellow to yellow oil | |
| Solubility | Soluble in DMSO and Ethanol |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2]
By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response. This leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] Emerging research suggests that the anti-inflammatory effects of Lp-PLA2 inhibition may be mediated through the suppression of the JAK2/STAT3 signaling pathway and the NLRP3 inflammasome.[1][3]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Quantitative Bioactivity Data
This compound exhibits potent inhibitory activity against Lp-PLA2. For comparative purposes, the table below includes the half-maximal inhibitory concentration (IC₅₀) of this compound and another well-characterized Lp-PLA2 inhibitor, darapladib.
| Compound | Target | IC₅₀ Value | Reference(s) |
| This compound | Lp-PLA2 / PAF-AH | 45 µM | [1] |
| Darapladib | Lp-PLA2 / PAF-AH | 0.25 nM | [4] |
Experimental Protocols
Isolation of this compound from Saururus chinensis Roots
While this compound has been reported to be isolated from the roots of Saururus chinensis, a detailed, publicly available protocol is not readily accessible.[1] However, a general methodology for the isolation of monoacylglycerols from plant material can be adapted.
Principle: This procedure involves solvent extraction of the dried plant material, followed by chromatographic separation to isolate the target compound.
Methodology:
-
Extraction:
-
Dried and powdered roots of Saururus chinensis are subjected to extraction with a non-polar solvent such as hexane or a moderately polar solvent like ethyl acetate to extract lipids.
-
The extraction can be performed by maceration or Soxhlet extraction.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., phosphomolybdic acid stain).
-
-
Purification:
-
Fractions containing the compound of interest are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) on a normal-phase or reversed-phase column.
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).
-
In Vitro Lp-PLA2 (PAF-AH) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of Lp-PLA2. The activity is determined by monitoring the hydrolysis of a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare a solution of recombinant human Lp-PLA2 enzyme in an appropriate assay buffer.
-
Prepare a solution of the chromogenic substrate (e.g., 2-thio-PAF) in the assay buffer.
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to detect the product of the enzymatic reaction.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the Lp-PLA2 enzyme solution, and the different concentrations of this compound or a vehicle control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Add the DTNB solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405-415 nm) over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.
Conclusion
This compound is a promising bioactive lipid with well-defined inhibitory activity against Lp-PLA2. Its ability to modulate inflammatory pathways makes it a molecule of significant interest for further investigation in the context of inflammatory diseases and atherosclerosis. This guide provides foundational technical information to support ongoing and future research efforts in this area.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
1-Linoleoyl Glycerol: An In-depth Technical Guide on its Role in Inflammatory Processes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is emerging as a significant bioactive lipid with tangible anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 1-LG's role in modulating inflammatory processes. The primary mechanism of action for 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the generation of pro-inflammatory mediators. Furthermore, evidence suggests a potential interaction with G protein-coupled receptor 119 (GPR119), which may contribute to its immunomodulatory effects. This document details the signaling pathways influenced by 1-LG, presents available quantitative data, and provides detailed experimental protocols to facilitate further research and drug development in this area.
Introduction to this compound
This compound is a glyceride in which glycerol is esterified with linoleic acid at the sn-1 position. As a naturally occurring lipid molecule, it is involved in various physiological processes. Recent research has highlighted its potential as a modulator of inflammation, primarily through its interaction with key enzymatic and receptor systems.
Core Mechanism of Action: Inhibition of Lp-PLA2
The principal anti-inflammatory activity of this compound stems from its ability to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2]
-
Lp-PLA2 in Inflammation: Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[3][4] These products are known to promote a cascade of inflammatory events, including the expression of adhesion molecules and the recruitment of leukocytes to sites of inflammation.[5][6]
-
Inhibition by 1-LG: 1-LG acts as a competitive inhibitor of Lp-PLA2. The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[7] By blocking the activity of Lp-PLA2, 1-LG effectively reduces the production of lyso-PC and other pro-inflammatory lipids, thereby dampening the inflammatory response.[5][6]
Quantitative Data: Lp-PLA2 Inhibition
| Compound | Target | IC50 (µM) | Source |
| (R)-1-Linoleoyl Glycerol | Lp-PLA2 | 45.0 | [7] |
| (S)-1-Linoleoyl Glycerol | Lp-PLA2 | 52.0 | [7] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of 1-LG are mediated through the modulation of several key signaling pathways.
Downstream Effects of Lp-PLA2 Inhibition
Inhibition of Lp-PLA2 by 1-LG is hypothesized to suppress downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. By reducing the levels of Lp-PLA2 products, 1-LG can indirectly inhibit the activation of these pathways, which are central to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Studies on other Lp-PLA2 inhibitors have demonstrated a reduction in inflammatory markers such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[6]
Potential Role of GPR119 Activation
This compound has been identified as a potential agonist for G protein-coupled receptor 119 (GPR119).[10][11] GPR119 is expressed in immune cells and its activation is linked to an increase in intracellular cyclic AMP (cAMP) levels.[12][13][14] Elevated cAMP can have immunomodulatory effects, including the suppression of pro-inflammatory cytokine production. The EC50 for 1-LG at the GPR119 receptor has been reported to be 36 µM.[10]
Quantitative Data: GPR119 Activation
| Compound | Target | EC50 (µM) | Source |
| This compound | GPR119 | 36 | [10] |
Effects on Inflammatory Cells and Cytokines
While direct quantitative data for 1-LG's effect on cytokine production is limited, studies on the structurally similar compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) provide valuable insights. PLAG has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][9] It is plausible that 1-LG exerts similar effects. For instance, 1-LG has been noted to mitigate inflammation induced by Apolipoprotein CIII through a reduction in IL-6.[7]
Neutrophil Modulation
PLAG has been demonstrated to attenuate neutrophil infiltration in inflammatory models.[15][16] This is achieved, in part, by inhibiting the signaling pathways that lead to the production of neutrophil-attracting chemokines. Given 1-LG's inhibitory effect on Lp-PLA2, which is involved in generating chemotactic lipids, it is reasonable to hypothesize that 1-LG can similarly modulate neutrophil chemotaxis.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
PAF-AH substrate (e.g., 2-thio-PAF)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
This compound (and other test compounds)
-
Solvent for test compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1-LG in DMSO.
-
Perform serial dilutions of the 1-LG stock solution in Assay Buffer to achieve a range of test concentrations.
-
Prepare working solutions of Lp-PLA2, PAF-AH substrate, and DTNB in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG or vehicle control.
-
Include wells with Assay Buffer only (blank) and wells with enzyme and vehicle (100% activity control).
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the PAF-AH substrate to all wells except the blank.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and develop the color by adding DTNB solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of 1-LG relative to the 100% activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the 1-LG concentration and fitting the data to a dose-response curve.
-
Macrophage Cytokine Production Assay
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for IL-6 and TNF-α
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 1-LG or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in 1-LG-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human or murine neutrophils
-
Chemoattractant (e.g., fMLP or IL-8)
-
Boyden chamber or similar transwell migration system (with 3-5 µm pore size membrane)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
This compound
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Preparation:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Resuspend the neutrophils in Assay Medium.
-
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Pre-incubate the neutrophils with various concentrations of 1-LG or vehicle.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber.
-
-
Migration:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by staining with a viability dye and measuring fluorescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of 1-LG compared to the chemoattractant-only control.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibition of Lp-PLA2. The downstream consequences of this inhibition, coupled with a potential interaction with GPR119, position 1-LG as a compelling molecule for further investigation in the context of inflammatory diseases. While the current body of evidence is promising, further research is required to fully elucidate the signaling pathways involved and to obtain more comprehensive quantitative data on its effects on various inflammatory mediators. The experimental protocols provided in this guide offer a framework for advancing our understanding of this compound and its therapeutic potential. Future studies should focus on in vivo models of inflammation to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 1-LG.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) Modulates Th2 Immunity through Attenuation of IL-4 Expression | Semantic Scholar [semanticscholar.org]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp‐PLA2, Plaque Inflammation and Lesion Development Vary Fundamentally Between Different Vascular Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 15. scispace.com [scispace.com]
- 16. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 1-Linoleoyl Glycerol in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in lipid signaling pathways. Its primary recognized biological activity is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of atherosclerosis. The quantification of 1-LG in biological matrices such as human plasma is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting lipid-mediated inflammatory processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting this enzyme, 1-LG reduces the formation of these inflammatory molecules.
Figure 1: Signaling pathway of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound from plasma samples involves sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing.
Figure 2: Experimental workflow for 1-LG quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound.
| Parameter | This compound |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Regression Equation | y = 1.25x + 0.05 |
| Coefficient of Determination (R²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect (%) | < 15% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
1-Linoleoyl-d5-glycerol (internal standard)
-
HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water
-
Ammonium formate
-
Human plasma (K2-EDTA)
Sample Preparation: Lipid Extraction (Folch Method)
-
Thaw human plasma samples on ice.
-
To a 2 mL polypropylene tube, add 100 µL of plasma.
-
Add 10 µL of 1 µg/mL 1-Linoleoyl-d5-glycerol (internal standard) solution in methanol.
-
Add 1.5 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 300 µL of 0.9% NaCl solution in water.
-
Vortex for 1 minute to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (approximately 900 µL) into a new 1.5 mL tube, avoiding the protein interface.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile:isopropanol (1:1, v/v).
-
Vortex for 30 seconds and transfer to an LC-MS vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (95:5, v/v)
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Capillary Voltage: 3.5 kV
-
Gas Flow (Nebulizer): 45 psi
-
Gas Flow (Drying Gas): 10 L/min
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 372.3 ([M+NH₄]⁺) | 263.2 | 15 |
| 1-Linoleoyl-d5-glycerol (IS) | 377.3 ([M+NH₄]⁺) | 263.2 | 15 |
Note: The collision energy is instrument-dependent and should be optimized.
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard, 1-Linoleoyl-d5-glycerol.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.
-
Determine the concentration of this compound in the plasma samples using the linear regression equation from the calibration curve.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a valuable tool for researchers and scientists in the fields of lipidomics, drug development, and clinical research to accurately measure this important signaling lipid.
Introduction
1-Linoleoyl-rac-glycerol (1-LG) is a bioactive monoacylglycerol that has garnered significant interest in biomedical research.[1] As an ester-linked lipid, it is involved in various cellular processes and signaling pathways, most notably as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2][3] The accurate and robust quantification of 1-LG and related lipids, such as other monoacylglycerols (MAGs), diacylglycerols (DGs), and free fatty acids (FFAs), is crucial for understanding its biological function and for the development of potential therapeutics. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers the specificity and sensitivity required for these complex analytical challenges.
These application notes provide detailed methodologies and protocols for the extraction, separation, and quantification of 1-LG and associated lipids from various matrices, intended for researchers, scientists, and professionals in drug development.
Section 1: Biological Significance and Signaling Pathway
1-Linoleoyl Glycerol's primary recognized role is the inhibition of Lp-PLA2.[1] This enzyme hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG reduces the formation of these inflammatory molecules, thereby exerting an anti-inflammatory effect, which is supported by observed reductions in IL-6 production.[1][2] The inhibitory concentration (IC50) for this activity has been reported to be 45 µM.[1][3]
References
Application Note: Protocol for Utilizing 1-Linoleoyl Glycerol as an Internal Standard in Lipidomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of lipids is essential for advancing research in drug development, biomarker discovery, and nutritional science. Due to the inherent complexity of the lipidome, internal standards are crucial for achieving reliable and reproducible results in mass spectrometry-based lipid analysis. 1-Linoleoyl Glycerol, a monoglyceride, can be employed as an internal standard for the quantification of various glycerolipids. Its structural similarity to endogenous monoacylglycerols allows it to mimic the behavior of these analytes during sample extraction and analysis, thereby correcting for variations in sample preparation and instrument response.
This document provides a comprehensive protocol for the use of this compound as an internal standard, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques.
Quantitative Performance Data
The successful application of an internal standard is contingent on its performance characteristics. The following table summarizes key quantitative parameters for this compound, demonstrating its suitability for quantitative lipid analysis by LC-MS/MS. It is important to note that optimal conditions may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₃₈O₄ | [1] |
| Molecular Weight | 354.52 g/mol | [1] |
| Typical Concentration Range in Human Plasma (for Monoacylglycerols) | 1 - 10 µM | |
| Recommended Internal Standard Spiking Concentration | To be optimized; should be comparable to the expected analyte concentration and within the linear range of the instrument. | [2] |
| Linearity (r²) | > 0.99 (Expected) | |
| Precision (%RSD) | < 15% (Expected) | |
| Accuracy (%Recovery) | 85-115% (Expected) |
Experimental Protocols
Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol outlines a standard method for the extraction of total lipids from biological matrices like plasma, cells, or tissues.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
In a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be within the linear range of the instrument and comparable to the expected concentration of the analytes.[2]
-
Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. For 100 µL of plasma, add 300 µL of the solvent mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Add 1 volume of chloroform (100 µL for the example) and vortex for 1 minute.
-
Add 1 volume of water (100 µL for the example) to induce phase separation and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.[2]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.[2]
-
Transfer the organic phase to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile:water).[2]
Note on Stability: this compound contains an ester linkage that can be susceptible to hydrolysis.[1] It is crucial to work with pre-chilled solvents and maintain low temperatures during the extraction process to minimize degradation. For applications requiring higher stability, an ether-linked analog such as Linoleyl-1-glyceryl ether is recommended due to its resistance to chemical and enzymatic degradation.[2]
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
LC Conditions:
-
Column: A reversed-phase C18 column is typically suitable for separating glycerolipids.[1]
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient should be optimized to separate the lipids of interest. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.[2]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Column Temperature: 40 - 55°C.[2]
-
Injection Volume: 2 - 10 µL.[2]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for the analysis of neutral lipids.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[2]
-
MRM Transitions:
-
This compound (Internal Standard): The specific precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) and a characteristic product ion need to be determined by direct infusion of the standard.[2] A common transition would be the neutral loss of the linoleic acid.
-
Analytes of Interest: Determine the specific MRM transitions for each lipid species to be quantified.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[2]
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the this compound internal standard. This ratio is then plotted against a calibration curve prepared with known concentrations of the analyte to determine the concentration in the sample.[3]
Diagrams
Caption: Experimental workflow for lipid quantification using this compound as an internal standard.
Caption: Logical relationship for quantification using an internal standard.
References
Application Notes and Protocols for 1-Linoleoyl Glycerol in Platelet-Activating Factor Acetylhydrolase (PAF-AH) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 1-Linoleoyl Glycerol as a potential modulator of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity. This document outlines the significance of PAF-AH, its role in inflammatory pathways, and methodologies to assess its inhibition.
Introduction to PAF-AH
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The biological activity of PAF is tightly regulated by Platelet-Activating Factor Acetylhydrolase (PAF-AH), an enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it inactive.[2][3][4] There are multiple isoforms of PAF-AH, including intracellular and a secreted plasma form (Lp-PLA2), which is primarily associated with lipoproteins.[3][4] Dysregulation of PAF-AH activity has been implicated in various inflammatory diseases such as asthma, sepsis, and atherosclerosis, making it a significant therapeutic target.[3]
The substrate specificity of PAF-AH is not strictly limited to PAF. The enzyme can also hydrolyze other phospholipids, particularly those with short or oxidized acyl chains at the sn-2 position.[5][6][7] This broader substrate recognition suggests that other lipid molecules could potentially interact with the enzyme's active site and modulate its activity. This compound, a monoacylglycerol containing the polyunsaturated fatty acid linoleic acid, is a lipid molecule of interest for its potential role in inflammatory signaling. Investigating its effect on PAF-AH activity could provide valuable insights into its mechanism of action and therapeutic potential.
Signaling Pathway of PAF and Regulation by PAF-AH
The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells.[8][9] This binding initiates a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.[1][8][9] PAF-AH plays a crucial role in terminating this signaling cascade by degrading PAF into the inactive metabolite lyso-PAF.[8]
Experimental Protocols
The following protocols describe a colorimetric inhibition assay to determine the effect of this compound on PAF-AH activity. This assay is adapted from commercially available kits that utilize a synthetic substrate, 2-thio PAF, which releases a free thiol upon hydrolysis by PAF-AH. The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[10][11]
Materials and Reagents
-
PAF-AH enzyme (human recombinant or from a suitable biological source)
-
This compound (test inhibitor)
-
2-thio PAF (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
Positive Control Inhibitor (e.g., Methyl Arachidonyl Fluorophosphonate - MAFP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Solvent for dissolving this compound and control inhibitor (e.g., DMSO)
Experimental Workflow
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in Assay Buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Reconstitute the PAF-AH enzyme in Assay Buffer to the recommended concentration.
-
Prepare the 2-thio PAF substrate and DTNB solutions in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Set up the 96-well plate with the following controls:
-
Blank: Assay Buffer only.
-
Enzyme Control (100% activity): PAF-AH enzyme and vehicle (solvent).
-
Positive Control: PAF-AH enzyme and a known inhibitor (e.g., MAFP).
-
Test Wells: PAF-AH enzyme and various concentrations of this compound.
-
-
-
Reaction Incubation:
-
To each well, add the appropriate components (Assay Buffer, PAF-AH enzyme, inhibitor/vehicle) to a final volume of, for example, 100 µL.
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of the 2-thio PAF substrate and DTNB solution to each well.
-
-
Data Measurement:
-
Immediately start measuring the absorbance at 405-414 nm using a microplate reader.
-
For a kinetic assay, record the absorbance every minute for 15-30 minutes.
-
For an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
Data Analysis
-
Subtract the absorbance of the blank from all other readings.
-
The rate of reaction can be determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity with Inhibitor) / Activity of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
The results of the PAF-AH inhibition assay should be summarized in tables for clear comparison.
Table 1: Inhibition of PAF-AH by this compound
| Concentration of this compound (µM) | Absorbance (ΔA/min) | % Inhibition |
| 0 (Vehicle Control) | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
Table 2: IC50 Values for PAF-AH Inhibitors
| Compound | IC50 (µM) |
| This compound | [Determine from Dose-Response Curve] |
| Positive Control (e.g., MAFP) | [Insert Known or Determined Value] |
Conclusion
These application notes provide a framework for investigating the inhibitory potential of this compound on PAF-AH activity. The detailed protocol for a colorimetric assay allows for a robust and reproducible assessment. By determining the IC50 value and understanding the dose-dependent inhibitory effects, researchers can gain valuable insights into the biological activity of this compound and its potential as a modulator of inflammatory pathways regulated by the PAF signaling system. This information is critical for the development of novel therapeutic agents targeting PAF-AH.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Platelet-activating factor acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-activating factor acetylhydrolases: An overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Studying Ether Lipid Metabolism In Vitro Using 1-Linoleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a distinct class of glycerolipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, in contrast to the more common ester bond.[1] This structural feature imparts significant chemical stability, making these lipids resistant to many lipases.[1] Ether lipids, including plasmalogens and Platelet-Activating Factor (PAF), are integral components of cell membranes and are involved in critical cellular processes such as signal transduction, membrane trafficking, and protection against oxidative stress.[2][3] Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer, neurological disorders, and metabolic syndromes.[2][3]
1-Linoleoyl Glycerol (1-O-linoleyl-rac-glycerol) is a synthetic monoalkylglycerol that serves as a valuable tool for investigating the complex pathways of ether lipid biosynthesis and their physiological roles.[2] When introduced to cells in vitro, it can be taken up and incorporated into the ether lipid metabolic pathway, acting as a precursor for more complex ether lipids.[2] By tracing its metabolic fate and observing its impact on cellular functions, researchers can gain insights into the enzymes involved, the regulation of the pathway, and the biological significance of specific ether lipid species.[2] Exogenously supplied alkylglycerols like this compound can bypass the initial rate-limiting steps of ether lipid biosynthesis that occur in the peroxisome, entering the metabolic pathway in the endoplasmic reticulum.[1]
These application notes provide a comprehensive overview of the utility of this compound in studying ether lipid metabolism, along with detailed protocols for its application in cell culture, lipid analysis, and investigation of its effects on key signaling pathways.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data from studies utilizing other long-chain 1-O-alkylglycerols, providing a strong indication of the expected outcomes.
Table 1: Cytotoxic Activity of 1-O-Alkylglycerols in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound/Mixture | IC₅₀ (µM) | Reference |
| THP-1 | Acute Monocytic Leukemia | AGE Mixture | 35.9 (µg/mL) | [4] |
| HL-60 | Acute Promyelocytic Leukemia | AGE Mixture | >100 (µg/mL) | [4] |
| HeLa | Cervical Cancer | AGE Mixture | >100 (µg/mL) | [4] |
| DLD-1 | Colorectal Adenocarcinoma | AGE Mixture | >100 (µg/mL) | [4] |
| RPMI-7951 | Malignant Melanoma | AKG 8:0 | 13 | [5] |
| PC-3 | Prostate Cancer | Ecomer (20% AKG) | Reduction in colony number at 0.1 mg/mL | [5] |
| DU-145 | Prostate Cancer | Ecomer (20% AKG) | Reduction in colony number at 0.1 mg/mL | [5] |
| MCF-7 | Breast Cancer | Ecomer (20% AKG) | Predominantly necrotic cells at LD-50 | [5] |
AGE: 1-O-Alkyl-sn-glycerol Ether; AKG: 1-O-Alkylglycerol. Data presented as µg/mL where specified in the source.
Table 2: Kinetic Parameters for Glyceryl Ether Monooxygenase (GEMO) with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism | Reference |
| 1-O-pyrenedecyl glycerol | 11 | Not Specified | Human (recombinant) | [6] |
| Tetrahydrobiopterin (cofactor) | 2.58 | Not Specified | Human (recombinant) | [6] |
| Chimyl alcohol (1-O-hexadecyl-sn-glycerol) | 18 | 1.9 | Rat Liver Microsomes | BenchChem |
| Batyl alcohol (1-O-octadecyl-sn-glycerol) | 12 | 2.5 | Rat Liver Microsomes | BenchChem |
Note: The Vmax values for Chimyl and Batyl alcohol are representative and sourced from technical literature.
Signaling Pathways and Experimental Workflows
Ether Lipid Biosynthesis and the Role of this compound
The de novo synthesis of ether lipids begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[3][4] Fatty acids are converted to fatty alcohols, which are then used to form the ether linkage at the sn-1 position of the glycerol backbone.[3] this compound, when supplied exogenously, can enter the pathway in the ER, where it is further metabolized into more complex ether lipids like plasmalogens and PAF.
Caption: General pathway of ether lipid biosynthesis showing the entry point for exogenous this compound.
Modulation of Protein Kinase C (PKC) Signaling
Ether lipids can be metabolized into signaling molecules that modulate pathways like the Protein Kinase C (PKC) cascade.[7] While diacylglycerol (DAG) is a known activator of PKC, ether lipid-derived analogs can act as inhibitors.[8] Studying the effect of this compound on PKC activity can reveal its influence on cell proliferation, differentiation, and apoptosis.
Caption: Simplified signaling pathway of PKC modulation by ether lipid-derived molecules.
Experimental Workflow for In Vitro Studies
A typical workflow for studying the effects of this compound on cultured cells involves cell treatment, harvesting, lipid extraction, and subsequent analysis.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Glyceryl-ether monooxygenase [EC 1.14.16.5]. A microsomal enzyme of ether lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]
Application Notes: Cell-based Assays Utilizing 1-Linoleoyl Glycerol as a Substrate
Introduction
1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol containing the omega-6 polyunsaturated fatty acid, linoleic acid, ester-linked to a glycerol backbone. As a bioactive lipid, 1-LG can serve as a substrate for various enzymes and potentially modulate cellular signaling pathways. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular functions of 1-LG in three key areas: inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), activity of Monoacylglycerol Lipase (MAGL), and activation of G-protein coupled receptors (GPCRs).
Lipoprotein-associated Phospholipase A2 (Lp-PLA2) Inhibition Assay
Application: To determine the inhibitory potential of this compound on Lp-PLA2 activity in a cell-based or biochemical assay format. Lp-PLA2 is an enzyme implicated in inflammation and atherosclerosis, making its inhibitors potential therapeutic agents[1].
Data Presentation
| Compound | Target | Action | Potency (IC50) |
| (R)-1-Linoleoyl Glycerol | Lp-PLA2 | Inhibition | 45.0 µM[2] |
| (S)-1-Linoleoyl Glycerol | Lp-PLA2 | Inhibition | 52.0 µM[2] |
Experimental Protocol: Lp-PLA2 Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of Lp-PLA2 by 1-LG.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Fluorescent substrate (e.g., PED6)
-
This compound (and its enantiomers if desired)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of 1-LG in DMSO. Create a serial dilution of 1-LG in the assay buffer to achieve a range of final concentrations for the assay.
-
Enzyme and Substrate Preparation: Dilute the Lp-PLA2 enzyme and the fluorescent substrate in the assay buffer to their optimal working concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted 1-LG solution or vehicle control (assay buffer with DMSO). b. Add 40 µL of the diluted Lp-PLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 40 µL of the fluorescent substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate (e.g., for PED6, Ex/Em = 485/535 nm) using a microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of 1-LG. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the 1-LG concentration and fit the data to a dose-response curve to calculate the IC50 value[1].
Workflow for Lp-PLA2 Inhibition Assay
Caption: Workflow for the Lp-PLA2 enzymatic inhibition assay using this compound.
Monoacylglycerol Lipase (MAGL) Activity Assay
Application: To determine if this compound is a substrate for Monoacylglycerol Lipase (MAGL) and to measure the enzyme's activity in cell lysates. MAGL is a serine hydrolase that primarily hydrolyzes endocannabinoid 2-arachidonoylglycerol (2-AG) but can also act on other monoacylglycerols[3][4].
Experimental Protocol: MAGL Activity Assay using LC-MS/MS
This protocol is adapted from methods used to assess MAGL activity and involves quantifying the release of linoleic acid from 1-LG[3][4][5].
Materials:
-
Cell line of interest (e.g., HEK293T, neuronal cells)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
This compound
-
MAGL inhibitor (e.g., JZL184) for control
-
Internal standard (e.g., deuterated linoleic acid)
-
Acetonitrile, Formic Acid
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Lysate Preparation: a. Culture cells to the desired confluency. b. Harvest and wash the cells with cold PBS. c. Lyse the cells in lysis buffer and determine the protein concentration.
-
Enzymatic Reaction: a. In a microcentrifuge tube, combine the cell lysate (e.g., 20 µg of protein) with the assay buffer. b. To a set of control tubes, add a MAGL inhibitor and incubate for 10 minutes. c. Initiate the reaction by adding 1-LG to a final concentration (e.g., 10-50 µM). d. Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination and Sample Preparation: a. Stop the reaction by adding ice-cold acetonitrile containing the internal standard. b. Vortex and centrifuge to pellet the protein. c. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). b. Detect and quantify linoleic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: a. Generate a standard curve for linoleic acid. b. Quantify the amount of linoleic acid produced in each sample. c. Calculate the MAGL activity as nmol of linoleic acid produced per minute per mg of protein.
Signaling Pathway for MAGL-mediated Metabolism of 1-LG
Caption: Hydrolysis of this compound by Monoacylglycerol Lipase (MAGL).
G-Protein Coupled Receptor (GPCR) Activation Assay
Application: To screen this compound for agonist or antagonist activity at a specific GPCR or a panel of GPCRs. While direct evidence for 1-LG acting on GPCRs is limited, other monoacylglycerols like 2-oleoyl glycerol are known GPR119 agonists, suggesting this is a plausible area of investigation[6].
Experimental Protocol: Gαq-Coupled GPCR Calcium Mobilization Assay
This protocol describes a method to measure GPCR activation by monitoring changes in intracellular calcium levels, a common downstream event for Gαq-coupled receptors[1][7].
Materials:
-
HEK293T cells transiently or stably expressing the GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Known agonist for the GPCR of interest (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the GPCR-expressing cells into the 96-well plate and culture overnight.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate in the dark at 37°C for 30-60 minutes[1].
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Calcium Measurement: a. Place the plate in the fluorescence reader and establish a baseline fluorescence reading. b. Inject a solution of 1-LG (at various concentrations) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). c. Include wells with a known agonist as a positive control and vehicle as a negative control.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Normalize the response to the positive control. c. Plot the normalized response against the logarithm of the 1-LG concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 1-Linoleoyl Glycerol (1-LG) Stock Solutions for Cell Culture
Introduction
1-Linoleoyl Glycerol (1-LG), also known as 1-Linoleoyl-rac-glycerol or 1-Monolinolein, is an ester-linked monoacylglycerol.[1][2] It is a valuable tool for researchers in cell biology and drug development, primarily recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2][3] The inhibitory action of 1-LG on Lp-PLA2, with an IC50 value of approximately 45 µM, prevents the generation of pro-inflammatory mediators, leading to anti-inflammatory effects such as the reduction of IL-6.[1][2][4]
Due to its lipophilic nature, preparing 1-LG for aqueous cell culture environments requires specific protocols to ensure its solubility, stability, and effective delivery to cells. These application notes provide detailed methods for the preparation of 1-LG stock and working solutions for use in cell culture experiments.
Physicochemical Properties and Recommended Storage
Proper handling and storage are critical to maintaining the integrity of 1-LG, particularly given the susceptibility of its polyunsaturated linoleyl chain to oxidation.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 9Z,12Z-octadecadienoic acid, 1-glyceryl ester | [4] |
| CAS Number | 2277-28-3 | [4] |
| Molecular Formula | C₂₁H₃₈O₄ | [4] |
| Molecular Weight | 354.5 g/mol | [4] |
| Solubility | DMSO: ≥ 100 mg/mL | [3] |
| Ethanol: 10 mg/mL to 100 mg/mL | [3][4] | |
| Ethanol:PBS (1:1): 0.5 mg/mL | [4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Conditions | Stability/Shelf-Life | Reference |
| Neat Compound | -80°C | Store in a tightly sealed container. | ≥ 2 years | [4] |
| Stock Solution | -20°C or -80°C | Store in small, single-use aliquots in tightly sealed vials (glass recommended) under an inert atmosphere (e.g., argon) and protected from light to prevent oxidation and degradation. Avoid repeated freeze-thaw cycles. | Up to 1 month at -20°C; Up to 6 months at -80°C | [2][3][5][7] |
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent. Ethanol is often used, but DMSO is also an excellent choice given its high solvating capacity for 1-LG.[3][7]
Materials:
-
This compound (neat compound)
-
Anhydrous, high-purity ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of 1-LG in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.545 mg of 1-LG.
-
Dissolving: Add the appropriate volume of ethanol or DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution thoroughly until the 1-LG is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if needed.[3]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.[2][7]
Protocols: Preparation of Working Solutions for Cell Culture
Due to its poor water solubility, 1-LG cannot be added directly to aqueous culture medium.[8] The following methods are recommended for preparing the final working solutions.
This method is straightforward but requires careful control of the final solvent concentration to prevent cytotoxicity.
Procedure:
-
Thaw a single aliquot of the 10 mM primary stock solution.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the primary stock solution into the pre-warmed medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[8] It is crucial to add the stock solution to the medium while gently vortexing to facilitate dispersion and prevent precipitation.
-
Critical Step: Ensure the final concentration of the organic solvent (ethanol or DMSO) in the culture medium is non-toxic to the specific cell line being used. This is typically below 0.5% for ethanol and below 0.1% for DMSO.[7][8]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent as the highest concentration treatment medium.[7]
-
Replace the existing medium on the cells with the prepared 1-LG treatment medium or the vehicle control medium.
This method uses fatty acid-free BSA as a carrier protein to enhance the solubility and delivery of 1-LG while minimizing potential cytotoxicity from the free compound or the solvent.[7]
Procedure:
-
Prepare 10% (w/v) BSA Solution: Under sterile conditions, dissolve high-quality, fatty acid-free BSA in Phosphate-Buffered Saline (PBS) to a final concentration of 100 mg/mL. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C.[7]
-
Warm Reagents: Warm the 10% BSA solution and the complete cell culture medium to 37°C.[7]
-
Complexation:
-
In a sterile conical tube, add the required volume of 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the 10 mM 1-LG stock solution (in ethanol is preferred for this method) to achieve a desired molar ratio of 1-LG to BSA (a 3:1 to 6:1 ratio is a common starting point).[7]
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.[7]
-
-
Prepare Final Treatment Medium: Add the 1-LG-BSA complex to the pre-warmed cell culture medium to reach the final desired concentration of 1-LG.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentrations of ethanol and BSA as the treatment medium.[7]
Table 3: Key Parameters for Preparing Working Solutions
| Parameter | Protocol A: Direct Dilution | Protocol B: BSA Complexation | Reference |
| Primary Solvent | DMSO or Ethanol | Ethanol | [7][8] |
| Final Solvent Conc. in Medium | < 0.1% (DMSO), < 0.5% (Ethanol) | < 0.5% (Ethanol) | [7][8] |
| Carrier Protein | None | Fatty Acid-Free BSA | [7] |
| Final BSA Conc. in Medium | N/A | 0.5% - 1% (w/v) (typical) | [7] |
| Complexation Temp. & Time | N/A | 37°C, 30-60 minutes | [7] |
| Recommended Use | Quick screening, less sensitive cell lines | Enhancing solubility, reducing cytotoxicity, sensitive cell lines | [7][8] |
Visualized Workflows and Signaling Pathways
Caption: Workflow for preparing 1-LG stock and working solutions.
References
Application Notes and Protocols: In Vivo Administration and Formulation of 1-Linoleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration and formulation of 1-Linoleoyl Glycerol (1-LG), a monoacylglycerol with potential therapeutic applications. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
This compound (1-LG) is a monoacylglycerol consisting of a linoleic acid molecule ester-linked to a glycerol backbone. It has garnered interest in the scientific community for its biological activities, primarily as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2] Research also suggests that 1-LG and related lipid molecules may have roles in modulating various signaling pathways, including those involved in inflammation and cancer.
Due to its lipophilic nature, proper formulation is critical for the effective in vivo administration of 1-LG. This guide provides detailed protocols for formulation and administration, as well as an overview of its known biological effects and signaling pathways.
Physicochemical Properties
Understanding the physicochemical properties of 1-LG is essential for its formulation and delivery.
| Property | Value/Description | Source |
| Molecular Formula | C21H38O4 | [3] |
| Molecular Weight | 354.5 g/mol | [3] |
| Appearance | Waxy solid or viscous liquid at room temperature. | [4] |
| Solubility | - Water: Insoluble- Ethanol: Soluble (e.g., 10 mg/mL)- DMSO: Soluble (e.g., 88 mg/mL)- DMF: 10 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3][4][5] |
| Purity | ≥90% | [3] |
| Storage | Store pure form at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. | [5] |
In Vivo Formulation Protocols
The low aqueous solubility of 1-LG necessitates the use of co-solvents and emulsifying agents for in vivo administration. Below are established protocols for preparing 1-LG formulations. It is recommended to prepare the working solution fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]
DMSO/PEG300/Tween-80/Saline Formulation
This is a common vehicle for administering hydrophobic compounds in animal models.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol: [2]
-
Add each solvent one by one in the specified order: DMSO, PEG300, Tween-80, and Saline.
-
For example, to prepare 1 mL of the working solution containing a specific dose of 1-LG, first dissolve the required amount of 1-LG in 100 µL of DMSO to create a stock solution.
-
To this stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Next, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for 1-LG.[2]
DMSO/SBE-β-CD/Saline Formulation
This formulation uses a cyclodextrin to improve the solubility of the lipophilic compound.
| Component | Percentage (v/v) |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol: [2]
-
Prepare a clear stock solution of 1-LG in DMSO.
-
Sequentially add the 20% SBE-β-CD in saline to the DMSO stock solution.
-
This method can also achieve a solubility of at least 2.5 mg/mL.[2]
DMSO/Corn Oil Formulation
For oral administration, corn oil can be used as a vehicle.
| Component | Percentage (v/v) |
| DMSO | 10% |
| Corn Oil | 90% |
Protocol: [2]
-
Dissolve the 1-LG in DMSO.
-
Add the corn oil to the DMSO solution and mix thoroughly.
-
This formulation also supports a solubility of at least 2.5 mg/mL.[2]
In Vivo Administration Protocols
The choice of administration route depends on the experimental design and the target tissue. Oral gavage is a common method for compounds formulated in oil.
General Protocol for Anti-Inflammatory Studies in a High-Fat Diet Model (Adapted from Alkylglycerols)
This protocol is adapted from studies on related alkylglycerols and can serve as a framework for investigating the anti-inflammatory effects of 1-LG.[6]
-
Animal Model: Use a suitable mouse or rat model for diet-induced obesity and inflammation.
-
Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.
-
Diet Induction: Induce obesity and inflammation by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Treatment Groups:
-
Control Group: Vehicle only.
-
1-LG Low Dose Group (e.g., 100 mg/kg body weight).
-
1-LG High Dose Group (e.g., 200 mg/kg body weight).
-
-
Administration: Administer the vehicle or 1-LG formulation daily via oral gavage for 4-8 weeks.[6]
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters weekly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis of inflammatory markers (e.g., IL-6, TNF-α), lipid profiles, and other relevant endpoints.
General Protocol for Anti-Tumor Studies (Adapted from Alkylglycerols)
This protocol is based on methodologies for studying the anti-tumor effects of similar lipid molecules.[6][7]
-
Animal Model: Use an appropriate cancer model, such as a subcutaneous tumor model in mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[6][7]
-
Treatment Groups:
-
Control Group: Vehicle only.
-
1-LG Treatment Group (e.g., 50 mg/kg/day).[7]
-
-
Administration: Once tumors are palpable, begin daily administration of the vehicle or 1-LG formulation via oral gavage.[7]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[6][7]
-
Metastasis Assessment: At the end of the study, euthanize the animals and assess for metastasis by examining relevant organs, such as the lungs.[6][7]
Signaling Pathways and Mechanisms of Action
1-LG is known to interact with several key signaling pathways.
Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)
The primary recognized mechanism of action for 1-LG is the inhibition of Lp-PLA2, an enzyme associated with inflammation and atherosclerosis.[1][2] The (R) and (S) enantiomers of 1-LG have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[2][5]
Caption: this compound inhibits Lp-PLA2, reducing inflammation.
Modulation of G Protein-Coupled Receptors (GPCRs)
While direct evidence for 1-LG is still emerging, related monoacylglycerols are known to activate GPCRs such as GPR55 and GPR119.[8][9][10] GPR55 is implicated in inflammation, cancer, and metabolic diseases.[8]
Caption: Potential activation of GPR55 signaling by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the in vivo protocols described above.
Workflow for In Vivo Anti-Inflammatory Study
Caption: Workflow for an in vivo anti-inflammatory study of 1-LG.
Workflow for In Vivo Anti-Tumor Study
Caption: Workflow for an in vivo anti-tumor study of 1-LG.
Conclusion
This compound presents a promising bioactive lipid for further investigation in various disease models. The protocols and data presented in this document provide a foundation for researchers to design and execute in vivo studies to explore the therapeutic potential of 1-LG. Careful consideration of formulation and administration routes is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the mechanisms of action and the full range of biological activities of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Phospholipase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Linoleoyl Glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Linoleoyl Glycerol (Glyceryl Monolinoleate)
This compound (1-LG), commercially available as Maisine® CC, is a high-purity oily vehicle composed of mono-, di-, and triglycerides of linoleic acid (C18:2) and oleic acid (C18:1).[1][2] It is a key excipient in the formulation of lipid-based drug delivery systems (LBDDS), particularly for poorly water-soluble drugs (BCS Class II and IV). Its unique composition, rich in long-chain unsaturated fatty acids, makes it an excellent solubilizer for lipophilic active pharmaceutical ingredients (APIs) and a powerful enhancer of oral bioavailability.[2][3]
The primary application of 1-LG is in the development of Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[2][3] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This in-situ emulsification facilitates drug dissolution and absorption.
Mechanism of Bioavailability Enhancement
The primary mechanism by which 1-LG enhances the oral bioavailability of lipophilic drugs is through the promotion of intestinal lymphatic transport.[2][6][7]
-
Solubilization: 1-LG acts as a lipid vehicle, dissolving the lipophilic drug and maintaining it in a solubilized state within the gastrointestinal (GI) tract.[1][2]
-
Emulsification: Upon contact with GI fluids, the SEDDS/SNEDDS formulation disperses into fine droplets (nanometer to sub-micron range), increasing the surface area for drug release and absorption.[4][8]
-
Digestion & Micelle Formation: The glycerides in 1-LG are hydrolyzed by intestinal lipases into monoglycerides and free fatty acids. These digestion products, along with bile salts, form mixed micelles that further solubilize the drug.[1][9]
-
Chylomicron Assembly: Long-chain fatty acids (like linoleic acid) and monoglycerides are absorbed by enterocytes and re-esterified back into triglycerides.[7][10] These triglycerides are then packaged with apolipoproteins to form large lipoprotein particles called chylomicrons.[6][9]
-
Lymphatic Uptake: The lipophilic drug, partitioned within the lipid core of the chylomicrons, is transported into the intestinal lymphatic system via the lacteals.[6][10]
-
Bypassing First-Pass Metabolism: By entering the systemic circulation via the thoracic duct, the lymphatic system allows the drug to bypass the portal vein and the liver, thus avoiding extensive first-pass metabolism, which is a major barrier for many oral drugs.[2][7]
Quantitative Data on this compound Formulations
The following tables summarize quantitative data from various studies utilizing this compound (Maisine® CC) and similar long-chain glycerides in self-emulsifying formulations.
Table 1: Formulation Composition and Physicochemical Characteristics
| Drug | Oil Phase (1-LG) | Surfactant(s) | Co-surfactant/Co-solvent | Droplet Size (nm) | PDI | Reference |
| 4,6,4′-Trimethylangelicin (TMA) | 10% (w/w) Maisine® CC | 50% (w/w) Cremophor® EL | 40% (w/w) Transcutol® HP | 20-25 | N/A | [3] |
| Progesterone | 50% (w/w) Maisine® CC (in a 1:1 ratio with MCT) | 40% (w/w) Labrasol | 10% (w/w) Transcutol HP | 21.23 ± 0.30 | N/A | [8] |
| Berberine Hydrochloride (BH) | Peceol (Glyceryl Monooleate) | Labrasol, Gelucire 44/14 | PEG400, Glycerin | 47.2 ± 0.10 | <0.3 | [4] |
| CRV431 | Maisine® CC (in a 1:1 ratio with Vitamin E) | Cremophor RH40 | Propylene Glycol, Transcutol, Ethanol | ~25 | N/A | [11] |
PDI: Polydispersity Index; N/A: Not Available in search results.
Table 2: In Vivo Bioavailability Enhancement
| Drug | Formulation Type | Key Excipients | Bioavailability Increase (vs. Control) | Animal Model | Reference |
| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | S-SNEDDS | PLAG (as oily drug), SLS, HPMC, Calcium Silicate | ~3-fold (AUC) | Rats | [12][13] |
| Berberine Hydrochloride (BH) | SMEDDS | Peceol, Labrasol, PEG400 | 1.63-fold (AUC) | Rats | [4] |
S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System; AUC: Area Under the Curve.
Experimental Protocols
Protocol 1: Formulation of a 1-LG Based SNEDDS
This protocol describes a general method for preparing a liquid Self-Nanoemulsifying Drug Delivery System (SNEDDS) using this compound as the oil phase.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Maisine® CC) (Oil)
-
Surfactant (e.g., Cremophor® EL, Labrasol®)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)
-
Analytical balance
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer with heating plate
-
Water bath sonicator
2. Procedure:
-
Solubility Studies (Excipient Screening): a. Determine the saturation solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients. b. Add an excess amount of API to a vial containing a known volume (e.g., 1 mL) of the excipient. c. Vortex the mixture for 2 minutes and then shake in an isothermal shaker (e.g., at 37°C) for 48-72 hours to reach equilibrium. d. Centrifuge the samples (e.g., at 5000 rpm for 15 minutes) to separate the undissolved drug.[14] e. Dilute the supernatant with a suitable solvent (e.g., methanol) and analyze the drug concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).[14]
-
Construction of Ternary Phase Diagrams (Optional but Recommended): a. To identify the optimal concentration ranges of the components, construct a ternary phase diagram. b. Prepare a series of blank formulations by mixing the oil (1-LG), surfactant, and co-solvent in different weight ratios (from 10:0 to 0:10 for surfactant:co-solvent, while varying the oil percentage). c. For each mixture, perform a visual assessment by diluting a small amount (e.g., 100 µL) with a larger volume of water (e.g., 100 mL) in a beaker with gentle stirring. d. Observe the formation of an emulsion. The regions that form clear or slightly bluish, stable nanoemulsions are identified as the efficient self-emulsification region.[3]
-
Preparation of the Drug-Loaded SNEDDS Pre-concentrate: a. Based on the solubility studies and/or phase diagram, select the desired ratio of oil, surfactant, and co-solvent. b. Accurately weigh the required quantity of this compound into a clean glass vial. c. Add the pre-weighed API to the oil and mix using a vortex mixer until the drug is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary to facilitate dissolution.[14] d. Add the required amounts of surfactant and co-solvent to the oily mixture. e. Vortex the mixture for 5-10 minutes until a clear, homogenous isotropic mixture (the SNEDDS pre-concentrate) is formed.[14] A brief sonication can be used to ensure homogeneity. f. Store the final formulation in a tightly sealed container at room temperature, protected from light.
Protocol 2: Physicochemical Characterization of SNEDDS
1. Assessment of Self-Emulsification Time and Grade:
-
Add 500 mL of a relevant aqueous medium (e.g., distilled water, 0.1 N HCl, or pH 6.8 phosphate buffer) to a USP Type II dissolution apparatus.[15]
-
Maintain the temperature at 37 ± 0.5°C and set the paddle rotation speed to 50-100 rpm to simulate gentle GI motility.[15][16]
-
Add a known amount (e.g., 0.5 mL) of the SNEDDS pre-concentrate dropwise into the medium.[15]
-
Visually observe the emulsification process and record the time taken for the formulation to form a homogenous emulsion.[17]
-
Grade the appearance (e.g., Grade A for rapid forming, clear/bluish emulsion; Grade B for rapid forming, milky emulsion, etc.).[15]
2. Droplet Size and Zeta Potential Analysis:
-
Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., 1:100 or 1:1000 ratio) to form the nanoemulsion.[16]
-
Gently mix by inverting the vial a few times.
-
Measure the mean droplet size, Polydispersity Index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[11][16]
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).[11]
3. In Vitro Drug Release Study:
-
Use a USP Type II dissolution apparatus with 900 mL of a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).[14]
-
Place a known quantity of the SNEDDS pre-concentrate (equivalent to a specific drug dose) into a dialysis bag or directly into the medium.
-
Maintain the temperature at 37 ± 0.5°C and paddle speed at 100 rpm.[14]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).[14]
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm membrane filter and analyze the drug concentration using a validated analytical method.[14]
Visualizations
Caption: Workflow for formulating a 1-LG based SNEDDS.
Caption: Bioavailability enhancement via lymphatic transport.
References
- 1. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Drug Delivery via Intestinal Lymphatic Transport Utilizing Lipid-Based Lyotropic Liquid Crystals [mdpi.com]
- 7. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.7 Lipid Uptake, Absorption & Transport | Nutrition Flexbook [courses.lumenlearning.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. A novel solid self-nanoemulsifying drug delivery system (S-SNEDDS) for improved stability and oral bioavailability of an oily drug, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 1-Linoleoyl Glycerol from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Linoleoyl-rac-glycerol (1-LG) is an ester-linked monoacylglycerol that plays a significant role in cellular signaling, primarily through the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] This enzyme is implicated in inflammatory processes and atherosclerosis, making 1-LG a molecule of interest in drug development and biomedical research.[1] Accurate quantification and analysis of 1-LG from biological samples are crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the extraction of 1-LG from various biological matrices, summarizes quantitative data, and illustrates relevant biological and experimental workflows.
Data Presentation
Quantitative Performance of 1-Linoleoyl-rac-glycerol Analysis
The following table summarizes the quantitative performance metrics for 1-linoleoyl-rac-glycerol as determined by a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[2] This data demonstrates the suitability of the described extraction and analytical methods for quantitative studies.
| Parameter | Value |
| Linearity Range (ng/mL) | 0.02 - 14.2 |
| Regression Equation | y = 139154x + 1410 |
| Coefficient of Determination (R²) | 1.00 |
| Limit of Quantification (LOQ) (ng/mL) | 14.2 |
| Limit of Detection (LOD) (ng/mL) | 42.6 |
| Table 1: Quantitative performance metrics for 1-linoleoyl-rac-glycerol in a validated LC-MS/MS method.[2] |
Comparison of Common Lipid Extraction Methods
The choice of extraction method can significantly impact the recovery and purity of the lipid extract. The Folch and Bligh & Dyer methods are considered the "gold standards" for lipid extraction.[3][4] The Matyash method offers a less toxic alternative to chlorinated solvents.[3]
| Method | Principle | Advantages | Disadvantages |
| Folch | Biphasic extraction using chloroform/methanol (2:1, v/v) and a salt wash to remove non-lipid contaminants.[5][6] | High recovery for a broad range of lipids; well-established and widely used.[4][7] | Uses chlorinated solvents; requires larger solvent volumes.[3] |
| Bligh & Dyer | A modified biphasic extraction using a lower ratio of chloroform/methanol, making it more suitable for samples with high water content.[8][9][10] | Reduces solvent consumption compared to the Folch method; efficient for tissues with high water content like fish muscle.[3][10] | May underestimate lipids in samples with high lipid content (>2%).[8][10] |
| Matyash (MTBE) | Uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. The lipid-containing organic phase is the upper layer, simplifying collection.[3] | Less toxic; upper organic phase reduces the risk of contamination from the aqueous phase during collection.[3] | MTBE is highly volatile, which may affect reproducibility if not handled carefully.[3] |
| Table 2: Comparison of common lipid extraction methods applicable to 1-Linoleoyl Glycerol. |
Experimental Protocols
The following protocols are standard methods for the total lipid extraction from biological samples and are suitable for the recovery of this compound.
Protocol 1: Total Lipid Extraction from Tissues (Folch Method)
This protocol is a standard method for the total lipid extraction from animal tissues.[7]
Materials:
-
Tissue sample (frozen at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% Sodium Chloride (NaCl) solution[7]
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Tissue Preparation: Weigh approximately 1 gram of frozen tissue.[7]
-
Homogenization: In a glass homogenizer, add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue. Homogenize thoroughly to a fine suspension. This creates a monophasic system.[5][6]
-
Agitation: Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[5]
-
Phase Separation: Add 4 mL of 0.9% NaCl solution (0.2 volumes of the initial solvent) to the homogenate.[5][7] Vortex the mixture gently for 30 seconds to induce phase separation.[7]
-
Centrifugation: Centrifuge the mixture at 2,000 rpm for 10 minutes to facilitate the separation of the two phases.[5][7]
-
Lipid Fraction Isolation: Two distinct layers will form: an upper aqueous phase and a lower chloroform phase containing the lipids.[7] Carefully remove the upper aqueous phase using a Pasteur pipette.[7]
-
Collection: Collect the lower chloroform phase, which contains the this compound.[7]
-
Solvent Evaporation: Evaporate the chloroform from the collected lower phase using a rotary evaporator or under a gentle stream of nitrogen.[7]
-
Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol 1:1) and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.[3][7]
Protocol 2: Lipid Extraction from Liquid Samples (e.g., Plasma) (Bligh & Dyer Method)
This method is particularly suitable for the lipid extraction of liquid biological samples like plasma or cell suspensions.[8]
Materials:
-
Liquid sample (e.g., 1 mL plasma)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water or 0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas stream evaporator
Procedure:
-
Sample Preparation: To 1 mL of the liquid sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[8][11]
-
Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein denaturation.[8]
-
Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.[8][11]
-
Addition of Water: Add 1.25 mL of deionized water (or 0.9% NaCl) and vortex for another minute to induce phase separation.[8][11]
-
Centrifugation: Centrifuge the mixture at 1,000-2,000 rpm for 5-10 minutes to separate the phases and pellet the precipitated proteins.[8][11]
-
Collection: The lower organic phase (chloroform layer) contains the lipids. Carefully insert a Pasteur pipette through the upper aqueous phase and the protein disk to collect the lower phase.[8][11]
-
Solvent Evaporation: Transfer the collected organic phase to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the intended downstream analysis (e.g., isopropanol:acetonitrile:water for reversed-phase LC-MS).[2]
Protocol 3: Lipid Extraction using the Matyash Method (MTBE)
This protocol is adapted for the extraction of lipids from cell pellets or tissue homogenates using a less toxic solvent.[3]
Materials:
-
Biological sample (e.g., 10-20 mg tissue or 1-5 million cells)
-
Methanol with 0.01% Butylated hydroxytoluene (BHT)
-
Methyl-tert-butyl ether (MTBE) with 0.01% BHT
-
MS-grade water
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas stream evaporator
Procedure:
-
Sample Preparation: In a 2 mL polypropylene tube containing the sample, add 300 µL of methanol containing 0.01% BHT. Vortex thoroughly for 1 minute.[3]
-
Lipid Extraction: Add 1 mL of MTBE containing 0.01% BHT to the tube. Vortex for 10 minutes at 4°C.[3]
-
Phase Separation: Add 250 µL of MS-grade water and vortex for 1 minute.[3]
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.[3]
-
Collection of Lipid Extract: Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new tube.[3]
-
Drying and Reconstitution: Dry the organic extract under a gentle stream of nitrogen. Reconstitute the lipid extract in a solvent suitable for the intended downstream analysis.[3]
Mandatory Visualization
Signaling Pathway of this compound
The primary signaling action of this compound (1-LG) is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, leading to an anti-inflammatory effect, which is supported by observations of reduced IL-6 production.[1][12]
Caption: Signaling pathway of this compound (1-LG).
Experimental Workflow for Lipid Extraction
The following diagram illustrates a generalized workflow for the extraction of this compound from biological samples, applicable to the Folch, Bligh & Dyer, and Matyash methods.
Caption: Generalized workflow for lipid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. benchchem.com [benchchem.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. vliz.be [vliz.be]
- 11. tabaslab.com [tabaslab.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Preventing oxidation of 1-Linoleoyl Glycerol during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling 1-Linoleoyl Glycerol (1-LG) to prevent oxidative degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-LG), and why is it prone to oxidation?
A1: this compound is a monoacylglycerol containing a linoleoyl group, which is a polyunsaturated fatty acid with two double bonds. These double bonds, particularly the hydrogens on the carbons adjacent to them (allylic hydrogens), are highly susceptible to attack by free radicals. This initiates a chain reaction called lipid peroxidation, leading to the degradation of the molecule. Factors like exposure to oxygen, light, heat, and trace metal ions can accelerate this process.
Q2: What are the primary signs that my 1-LG has oxidized?
A2: Oxidative degradation of 1-LG can manifest in several ways:
-
Physical Changes: You might observe a change in color, the development of an off-odor, or an increase in the viscosity of the sample.
-
Chemical Changes: The appearance of new peaks or a decrease in the main compound peak when analyzed by methods like HPLC or GC-MS is a strong indicator of degradation.
-
Analytical Indicators: Primary oxidation can be quantified by an increase in the Peroxide Value (PV). Secondary oxidation, which produces aldehydes and ketones, can be measured using assays for Thiobarbituric Acid Reactive Substances (TBARS) or the p-Anisidine Value (p-AV).
Q3: How should I store my stock of this compound to ensure its stability?
A3: Proper storage is critical for preventing the oxidation of 1-LG. For long-term stability of two years or more, 1-LG should be stored at -80°C.[1] For shorter-term storage, -20°C is acceptable.[2][3] Always store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. It should also be protected from light by using amber glass vials or by wrapping the container in foil. It is highly recommended to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and frequent exposure of the main stock to air.[2][4]
Q4: What is the best solvent to dissolve and store 1-LG in?
A4: High-purity, peroxide-free organic solvents are recommended for dissolving 1-LG. Ethanol and acetonitrile are common choices.[5] It is crucial to use solvents of the highest purity to avoid introducing contaminants that could catalyze oxidation. For experiments requiring aqueous buffers, it is best practice to first dissolve the 1-LG in a minimal amount of a compatible organic solvent like ethanol or DMSO before further dilution into the aqueous medium.[3][6]
Q5: Can I add an antioxidant to my 1-LG solution to improve stability?
A5: Yes, adding an antioxidant can significantly inhibit lipid peroxidation. Common choices for lipids include Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) at concentrations typically ranging from 0.01% to 0.1% (w/v).[5] However, it is essential to ensure that the chosen antioxidant does not interfere with your specific downstream application or biological assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Peroxide Value (PV) in a fresh sample | 1. Improper storage during shipping or upon receipt.2. Exposure to air and light during initial handling. | 1. Always store 1-LG at -20°C or -80°C immediately upon receipt under an inert gas.[1][2][3]2. Aliquot the stock into single-use vials to minimize exposure of the bulk material.[2][4] |
| Inconsistent results between experiments | 1. Variable exposure to oxygen during sample preparation.2. Use of different aliquots with varying degrees of oxidation.3. Contaminated solvents or reagents. | 1. Standardize all procedures to minimize oxygen exposure. Consider working in a glove box or using sealed vials with an inert headspace.2. Use freshly prepared dilutions from a properly stored stock solution for each experiment.3. Use high-purity, deoxygenated solvents. Prepare fresh solutions and buffers before use. |
| Precipitate forms when adding to aqueous media | 1. Poor solubility of 1-LG in the aqueous buffer.2. The concentration exceeds the solubility limit. | 1. First, dissolve 1-LG in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium.[3][6]2. Reduce the final concentration of 1-LG in the medium.3. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility for cell culture experiments.[6] |
| Decrease in biological activity over time | 1. Oxidative degradation of the 1-LG molecule. | 1. Confirm the purity of your stock solution using an analytical method (e.g., HPLC, TLC).2. If degradation is confirmed, discard the stock and use a fresh vial.3. For assays with long incubation times, consider adding a compatible antioxidant to the assay medium.[5] |
Quantitative Data: Impact of Storage on Oxidation
Table 1: Representative Peroxide Value (meq O₂/kg) of Linoleic-Rich Lipids Over Time at Different Storage Temperatures
| Storage Time | 4°C (Refrigerated) | -20°C (Frozen) | -80°C (Deep Frozen) |
| Day 0 | < 2.0 | < 2.0 | < 2.0 |
| 1 Month | 8 - 15 | < 3.0 | < 2.0 |
| 3 Months | 20 - 40 | < 4.0 | < 2.0 |
| 6 Months | > 50 | < 5.0 | < 2.5 |
| 1 Year | Unstable | ~ 6.0 | < 3.0 |
Disclaimer: This data is illustrative and compiled from general knowledge of polyunsaturated fatty acid stability.[3][7] Actual values for 1-LG may vary. A Peroxide Value above 20-40 meq/kg is often associated with noticeable rancidity.
Experimental Protocols
Protocol 1: Preparation of a 1-LG Stock Solution with Antioxidant
This protocol describes how to prepare a 10 mM stock solution of 1-LG (Molecular Weight: 354.5 g/mol ) in ethanol with BHT as an antioxidant.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
High-purity, anhydrous ethanol (deoxygenated)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Prepare Antioxidant Solution: Dissolve BHT in deoxygenated ethanol to a final concentration of 0.1% (w/v). For example, add 1 mg of BHT to 1 mL of ethanol.
-
Weigh 1-LG: In a sterile amber glass vial, accurately weigh 3.55 mg of 1-LG. Perform this step quickly to minimize air exposure.
-
Dissolve 1-LG: Using a calibrated pipette, add 1.0 mL of the 0.1% BHT in ethanol solution to the vial containing the 1-LG.
-
Mix: Cap the vial tightly and vortex gently until the 1-LG is completely dissolved. Gentle warming (to ~30°C) or brief sonication can be used to assist dissolution if necessary.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace any oxygen.
-
Seal and Store: Immediately cap the vial tightly. For extra security, wrap the cap with parafilm. Label the vial clearly with the compound name, concentration, solvent, antioxidant, and date of preparation.
-
Storage: Store the aliquoted stock solution at -80°C for long-term stability.
Protocol 2: Quantification of Primary Oxidation (Peroxide Value Assay)
This iodometric titration method measures hydroperoxides, the primary products of lipid oxidation.
Materials:
-
1-LG sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (prepare fresh)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 g of the 1-LG sample into a 250 mL glass-stoppered conical flask.
-
Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.
-
Reaction: Add 0.5 mL of fresh, saturated KI solution. Stopper the flask, swirl for one minute, and let it stand in the dark for exactly 5 minutes.
-
Dilution: Add 30 mL of deionized water and mix gently.
-
Titration (Part 1): Begin titrating the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously until the yellow iodine color has almost disappeared.
-
Indicator Addition: Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue-black color.
-
Titration (Part 2): Continue the titration slowly, with constant agitation, until the blue color completely disappears.
-
Blank Determination: Perform a blank titration using all reagents except for the 1-LG sample.
-
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W
-
S = Volume of Na₂S₂O₃ used for the sample (mL)
-
B = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Protocol 3: Quantification of Secondary Oxidation (TBARS Assay)
This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
1-LG sample
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
MDA standard for calibration curve
Procedure:
-
Sample Preparation: Homogenize the 1-LG sample in an appropriate buffer or solvent.
-
Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the sample to precipitate any interfering proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at ~2200 x g for 15 minutes at 4°C.
-
Reaction Setup: Transfer a known volume (e.g., 200 µL) of the clear supernatant to a new tube.
-
TBA Addition: Add an equal volume of 0.67% TBA solution to the supernatant.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of MDA in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate key workflows and concepts for handling 1-LG and troubleshooting common issues.
Signaling Pathway
This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[4] The diagram below illustrates this mechanism.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Linoleic and Linolenic Acid Contents on the Oxidation Stability of Interesterified Fats under Rancimat Test Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. erpublications.com [erpublications.com]
Long-term stability and storage of 1-Linoleoyl Glycerol
This technical support center provides comprehensive guidance on the long-term stability, storage, and handling of 1-Linoleoyl Glycerol (1-LG) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
For maximal long-term stability, this compound should be stored at -80°C.[1] When dissolved in a suitable organic solvent, it is reported to be stable for at least two years under these conditions.[1][2] For shorter-term storage of solutions, -20°C is acceptable for up to one month.[3] To prevent degradation, it is critical to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light.[4]
Q2: Can I store this compound as a dry powder?
Storing unsaturated lipids like this compound as a dry powder is not recommended. These compounds can be hygroscopic and are more susceptible to oxidation when exposed to air.[5] It is best to store it as a solution in a high-purity, deoxygenated organic solvent.
Q3: What solvents are recommended for dissolving and storing this compound?
This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and acetonitrile.[1] When preparing stock solutions, ensure the solvent is of high purity and, if possible, deoxygenated to minimize oxidative degradation.
Q4: How does the structure of this compound affect its stability?
This compound contains a linoleoyl group, which is a polyunsaturated fatty acid with two double bonds. These double bonds are highly susceptible to oxidation, which is the primary pathway of degradation.[5] The ester linkage to the glycerol backbone is more stable than a free carboxylic acid but can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q5: What are the primary degradation products of this compound?
The main degradation products arise from the oxidation of the linoleoyl chain. This process typically forms hydroperoxides as initial products, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound standard due to improper storage. | Verify the purity of your standard using an analytical method like HPLC or TLC. If degradation is detected, use a fresh, unopened vial. Always store stock solutions and aliquots at -80°C under an inert gas.[4] |
| Precipitate forms when adding the compound to aqueous media. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Reduce the final concentration of the compound in your experiment. To improve solubility, you can use a carrier protein like bovine serum albumin (BSA) or increase the percentage of the initial organic solvent if your experimental design permits.[4] |
| The solution of this compound appears yellowish. | Discoloration can be an early indicator of oxidation. | While a slight yellow tint may not always signify significant degradation, it is advisable to check the purity of the solution. To prevent further oxidation, ensure the vial is tightly sealed and the headspace is flushed with an inert gas.[6] |
| Difficulty dissolving the compound, even in recommended organic solvents. | The compound may have solidified or become highly viscous at low temperatures. | Gently warm the vial to room temperature (20-25°C) and use sonication or vortexing to aid dissolution.[4] |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | This is a strong indication of degradation, likely due to oxidation of the linoleoyl chain. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review your storage and handling procedures to minimize exposure to oxygen and light. Consider adding an antioxidant like BHT to your solvent, but be mindful of potential interference with downstream applications. |
Quantitative Stability Data
The following table provides illustrative data from a hypothetical forced degradation study to demonstrate the stability of this compound under various stress conditions. Actual stability will depend on the specific experimental conditions and purity of the compound.
| Condition | Duration | Parameter | Result | Conclusion |
| Acid Hydrolysis (0.1 M HCl) | 24 hours at 60°C | Purity by HPLC | ~5-10% degradation | Susceptible to acid-catalyzed hydrolysis of the ester bond. |
| Base Hydrolysis (0.1 M NaOH) | 24 hours at 60°C | Purity by HPLC | ~10-15% degradation | More susceptible to base-catalyzed hydrolysis compared to acidic conditions. |
| Oxidation (3% H₂O₂) | 24 hours at RT | Purity by HPLC | Significant degradation (>20%) | Highly susceptible to oxidation. |
| Thermal Degradation | 48 hours at 80°C | Purity by HPLC | ~10-20% degradation | Elevated temperatures accelerate degradation. |
| Photostability (ICH Q1B) | 24 hours | Purity by HPLC | ~5-15% degradation | Exposure to light can induce degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in isopropanol.
-
HPLC System and Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) with a suitable HPLC system equipped with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a gradient of 70% B, increasing to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated based on the area percentage of the main peak corresponding to this compound.
Protocol 2: Analysis of Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying this compound and its potential degradation products after derivatization.[7]
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS System and Column: Use a GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Settings:
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Settings:
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-600
-
-
Data Analysis: Identify the peak for the derivatized this compound and any new peaks that may correspond to degradation products by comparing their mass spectra to libraries and known fragmentation patterns.
Signaling and Degradation Pathways
Signaling Pathway of this compound
This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][8] This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound can exert anti-inflammatory effects.
Caption: Signaling pathway of this compound as an inhibitor of Lp-PLA2.
Degradation Pathway of this compound
The primary degradation pathway for this compound is oxidation of the polyunsaturated linoleoyl chain, initiated by factors such as oxygen, light, and heat.
Caption: Primary degradation pathway of this compound via oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Linoleic acid - Wikipedia [en.wikipedia.org]
- 6. Identification of intact oxidation products of glycerophospholipids in vitro and in vivo using negative ion electrospray iontrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation [sgs.com]
Troubleshooting inconsistent results in 1-Linoleoyl Glycerol assays
Technical Support Center: 1-Linoleoyl Glycerol Assays
Welcome to the technical support center for this compound (1-LG) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to inconsistent results?
A1: this compound (1-LG) is a monoacylglycerol consisting of a glycerol backbone with a linoleyl group attached at the sn-1 position.[1] The linoleyl group is a polyunsaturated fatty acid with two double bonds, making it highly susceptible to oxidation.[2] This inherent instability, along with its hydrophobic nature, can lead to variability in assay results.[3]
Q2: How should I properly store and handle this compound to ensure stability?
A2: To maintain the integrity of 1-LG, it is crucial to store it under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.[4][5] When preparing solutions, use high-purity, deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT).[2] It is also recommended to avoid repeated freeze-thaw cycles.[4][6]
Q3: My assay results show high background noise or unexpected peaks. What could be the cause?
A3: High background or spurious peaks can arise from several sources:
-
Oxidation: The polyunsaturated linoleyl chain is prone to oxidation, leading to byproducts that can interfere with your assay.[2][4]
-
Contamination: Impurities in solvents or reagents can introduce interfering substances.
-
Nonspecific Binding: Due to its hydrophobic nature, 1-LG can bind nonspecifically to labware or other assay components.[3]
-
Free Glycerol: Contamination with free glycerol can interfere with certain enzymatic assays.[7][8]
Q4: I am observing low recovery of this compound in my samples. What are the potential reasons?
A4: Low recovery can be attributed to several factors during sample preparation:
-
Incomplete Extraction: The choice of extraction solvent and method is critical for efficient recovery of lipids like 1-LG.[2]
-
Degradation: Improper handling, such as exposure to air, light, or high temperatures, can lead to the degradation of 1-LG.[5][9]
-
Adsorption: 1-LG can adsorb to plasticware. Using glass vials is recommended.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including incubation times and temperatures. Ensure consistent exposure to air and light across all samples.[4] |
| Pipetting Errors | 1-LG can be viscous. Use positive displacement pipettes or reverse pipetting for accurate measurement. |
| Solvent Evaporation | Keep vials tightly sealed and minimize the time samples are left open to the air. |
| Incomplete Dissolution | Ensure 1-LG is fully dissolved in the solvent before use. Gentle warming or sonication may be necessary.[5] |
Issue 2: Poor Chromatographic Peak Shape (LC-MS/MS Analysis)
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For separation of isomers, a chiral column may be necessary. Reversed-phase columns are commonly used for general analysis.[11] |
| Mobile Phase Mismatch | Optimize the mobile phase composition. A gradient of acetonitrile and water is often a good starting point.[11] |
| Sample Overload | Inject a smaller volume or dilute the sample. |
| Matrix Effects | Perform a spike and recovery experiment to assess matrix effects. If significant, consider further sample cleanup or the use of an internal standard.[3] |
Issue 3: Low Signal Intensity in Mass Spectrometry
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Optimize MS parameters, including ionization mode (Positive Electrospray Ionization, ESI+, is generally suitable).[10] |
| Analyte Degradation | Prepare fresh samples and store them properly. Minimize the time between sample preparation and analysis. |
| In-source Fragmentation | Optimize the cone voltage and other source parameters to minimize fragmentation. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general method for extracting total lipids, including 1-LG, from biological matrices.
Materials:
-
Chloroform:Methanol (2:1, v/v)[10]
-
0.9% NaCl solution[10]
-
Internal standard (e.g., a structurally similar monoalkylglycerol)[10]
-
Glass centrifuge tubes[10]
Procedure:
-
To your sample in a glass centrifuge tube, add a known amount of the internal standard.[10]
-
Add 20 volumes of chloroform:methanol (2:1, v/v). For example, for 100 µL of plasma, add 2 mL.[10]
-
Vortex the mixture vigorously for 1-2 minutes.[10]
-
Incubate at room temperature for 20-30 minutes.[10]
-
Add 0.2 volumes of 0.9% NaCl solution.[10]
-
Vortex again for 1-2 minutes to induce phase separation.[10]
-
Centrifuge at 2000 x g for 10 minutes at 4°C.[10]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.[10]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried lipid extract in a suitable solvent for your analysis.[10]
Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay
This is a general protocol to assess the potential activity of MAGL on 1-LG.
Materials:
-
This compound (substrate)[12]
-
Enzyme source (e.g., purified MAGL, cell lysates)[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[12]
-
Detection reagent for glycerol or a fatty acid detection kit[12]
-
96-well plate and microplate reader[12]
Procedure:
-
Substrate Preparation: Prepare a stock solution of 1-LG in a suitable solvent (e.g., DMSO). Dilute the stock in the assay buffer to create a working solution.[12]
-
Enzyme Preparation: Use a commercially available purified MAGL or prepare a lysate from cells overexpressing MAGL. Determine the protein concentration.[12]
-
Assay Reaction: In a 96-well plate, add the assay buffer, 1-LG working solution, and the enzyme preparation.[12]
-
Controls: Include a "no enzyme" control and a "no substrate" control.[12]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[12]
-
Detection: Stop the reaction and detect the amount of glycerol or fatty acid produced using a suitable commercial kit.[12]
-
Data Analysis: Generate a standard curve for the product being measured and calculate the amount of product formed in each well.[12]
Quantitative Data Summary
Table 1: LC-MS/MS Quantitative Performance Data for 1-Linoleoyl-rac-glycerol
| Parameter | Value |
| Linearity Range | 0.003 – 14.88 ng/mL[13] |
| R² | 0.95 - 1.00[13] |
| Lower Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL[13] |
| Intraday Precision (%RSD) | <15% |
| Interday Precision (%RSD) | <15% |
| Recovery | 85-115% |
Note: These values are representative and may vary depending on the specific instrumentation and assay conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent 1-LG assay results.
Caption: Simplified IL-1 signaling pathway and the role of 1-LG.
Caption: General workflow for 1-LG quantification in biological samples.
References
- 1. Cas 2258-92-6,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Elimination of free glycerol interference in a colorimetric enzymic triglyceride assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference by endogenous glycerol in an enzymatic assay of phosphatidylglycerol in amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iris.unitn.it [iris.unitn.it]
Technical Support Center: Optimizing HPLC Separation of 1-Linoleoyl Glycerol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-linoleoyl glycerol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main challenges lie in separating the enantiomers (sn-1 vs. sn-3) and positional isomers (1- vs. 2-linoleoyl glycerol). Enantiomers have identical physical and chemical properties, making their separation particularly difficult without chiral-specific methods.[1] Positional isomers, while having slightly different properties, can still be challenging to resolve adequately with standard chromatographic techniques.
Q2: What are the common HPLC methods for separating this compound isomers?
Two primary HPLC methods are employed:
-
Chiral HPLC: This is essential for resolving the sn-1 and sn-3 enantiomers. It often requires derivatization of the glycerol hydroxyl groups to enhance chiral recognition by the stationary phase.[1]
-
Reversed-Phase (RP-HPLC): This method is effective for separating the 1- and 2-positional isomers.[1][2]
Q3: Is derivatization necessary for the analysis of this compound isomers?
For chiral separation of enantiomers, derivatization is highly recommended.[1] A common method involves using 3,5-dinitrophenyl isocyanate (DNPU) to create diastereomers that can be resolved on a chiral column.[1] For reversed-phase separation of positional isomers, derivatization is generally not required, especially when using detectors like mass spectrometry (MS) or an evaporative light scattering detector (ELSD).[1]
Q4: What detectors are suitable for the analysis of this compound isomers?
For underivatized isomers that lack a strong chromophore, UV detection is not ideal.[1] More suitable detectors include:
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, aiding in isomer identification.[1]
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile compounds, suitable for lipids.
-
Charged Aerosol Detector (CAD): Another universal detector that can be used for lipid analysis.[3]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC
| Possible Cause | Recommended Solution |
| Ineffective Derivatization | Ensure complete derivatization by using a molar excess of the derivatizing agent (e.g., 3,5-dinitrophenyl isocyanate) and a catalyst like pyridine. Confirm the reaction completion by a suitable method before injection.[1] |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical. Polysaccharide-based columns like Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) are often effective.[1][4] If resolution is poor, consider screening other chiral columns with different selectivities. |
| Suboptimal Mobile Phase Composition | For normal-phase chiral separations, the ratio of the non-polar and polar solvents (e.g., hexane and 2-propanol) is crucial.[1][4] Make small, incremental adjustments to the solvent ratio to optimize selectivity. |
| Column Temperature Fluctuations | Maintain a stable column temperature using a column oven. Temperature changes can affect retention times and resolution. |
Issue 2: Co-elution or Poor Separation of 1- and 2-Positional Isomers in RP-HPLC
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase Strength | For reversed-phase separation, adjust the gradient of your organic solvents (e.g., acetonitrile, isopropanol, water).[1] A shallower gradient can improve the resolution of closely eluting peaks. |
| Inappropriate Stationary Phase | A standard C18 column is often a good starting point.[1] If co-elution persists, consider a column with a different C18 chemistry or a C30 column for enhanced shape selectivity of lipid isomers. |
| Sample Overload | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample. |
| Incorrect Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. Using a much stronger solvent than the mobile phase can cause peak distortion and splitting.[5] |
Issue 3: Broad or Tailing Peaks
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Column | For RP-HPLC, ensure the mobile phase pH is controlled, especially if using a silica-based column, to minimize interactions with residual silanols. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
| Detector Settings | Optimize detector settings, such as the data acquisition rate, to ensure proper peak definition. |
Experimental Protocols
Chiral HPLC Separation of this compound Enantiomers
This protocol is based on the derivatization of this compound to their 3,5-dinitrophenylurethane (DNPU) derivatives.
1. Derivatization:
-
Dissolve 1 mg of this compound in 1 mL of anhydrous toluene.
-
Add a 1.5-fold molar excess of 3,5-dinitrophenyl isocyanate and a catalytic amount of pyridine.[1]
-
Heat the mixture at 80°C for 1 hour.[1]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.[1]
2. HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Hexane:2-propanol (99.5:0.5, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Quantitative Data:
| Isomer | Expected Retention Time (min) | Expected Resolution (Rs) |
| sn-1-Linoleoyl-2,3-bis(3,5-dinitrophenylurethane)-glycerol | ~15.2 | > 1.5[1] |
| sn-3-Linoleoyl-1,2-bis(3,5-dinitrophenylurethane)-glycerol | ~16.8 |
Note: Retention times are estimates and may vary based on the specific system and conditions. The elution order of enantiomers can be reversed by using a chiral stationary phase with the opposite chirality.[1]
Reversed-Phase HPLC Separation of 1- and 2-Linoleoyl Glycerol Positional Isomers
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as acetonitrile or a mixture of the initial mobile phase components.[1]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: Water, B: Acetonitrile/Isopropanol. A typical gradient could be from 70% B to 100% B over 20 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1] |
| Detection | ELSD or Mass Spectrometry (ESI-MS)[1] |
| Injection Volume | 10 µL[1] |
Expected Elution Order:
Based on structurally similar lysophospholipids, the 2-acyl isomer often elutes before the 1-acyl isomer in reversed-phase HPLC.[1] However, this should be confirmed experimentally with standards.
Signaling Pathways and Experimental Workflows
Potential Signaling Mechanisms of this compound
This compound and other alkylglycerols are believed to exert their biological effects through modulation of key intracellular signaling pathways.[6] Their structural similarity to diacylglycerol (DAG) suggests a potential interaction with the Protein Kinase C (PKC) pathway.[6]
Caption: Potential signaling mechanisms of this compound.
General Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method typically follows a systematic screening process to identify the optimal combination of a chiral stationary phase and mobile phase.[7]
Caption: General workflow for chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming High Background Signal in Fluorometric Assays with 1-Linoleoyl Glycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background signals in fluorometric assays, with a specific focus on challenges related to 1-Linoleoyl Glycerol (1-LG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-LG) and why might it interfere with fluorometric assays?
Q2: What are the potential sources of high background signal in my fluorometric assay when using this compound?
High background signals in the presence of 1-LG can arise from several sources:
-
Intrinsic Autofluorescence of 1-LG: The linoleic acid moiety of 1-LG is a known fluorophore.[4][5]
-
Autofluorescence of Other Lipids: Biological samples naturally contain various lipids that can fluoresce and contribute to the background.[2]
-
Reagent and Buffer Components: Some assay buffers or reagents may contain fluorescent contaminants.
-
Non-specific Binding: The fluorescent probe or other assay components may bind non-specifically to 1-LG, other lipids, or proteins in the sample.
-
Instrument Settings: Inappropriate gain settings or filter selection on the fluorometer can amplify background noise.
Troubleshooting Guides
Issue 1: High background fluorescence is observed in blank wells containing this compound.
This issue strongly suggests that 1-LG itself is contributing to the background signal through autofluorescence.
Troubleshooting Steps:
-
Characterize the Autofluorescence: Determine the excitation and emission spectra of your 1-LG solution to identify its fluorescent properties. Based on its linoleic acid content, expect potential excitation around 310-366 nm and emission in the 417-428 nm range.[5]
-
Select an Appropriate Fluorophore: Choose a fluorophore for your assay with excitation and emission spectra that do not overlap with the autofluorescence of 1-LG. Red-shifted dyes are often a good choice as lipid autofluorescence is typically weaker at longer wavelengths.
-
Optimize Filter Sets: Use narrow-bandpass filters on your fluorometer to specifically detect the signal from your chosen fluorophore while excluding the autofluorescence from 1-LG.
-
Background Subtraction: Always include a control well containing only the assay buffer and 1-LG to measure its background fluorescence. Subtract this value from all experimental wells.
Issue 2: High background is present in all wells, including those without this compound.
This indicates a more general issue with the assay components or procedure.
Troubleshooting Steps:
-
Check Reagent Purity: Ensure all reagents and buffers are of high purity and free from fluorescent contaminants.
-
Use Appropriate Microplates: Utilize black, opaque-bottom microplates to minimize background fluorescence from the plate itself and reduce well-to-well crosstalk.
-
Optimize Washing Steps: If your assay involves washing steps, ensure they are thorough to remove any unbound fluorescent probes or interfering substances.
-
Evaluate Instrument Settings: Optimize the gain settings on your fluorometer to maximize the signal-to-noise ratio. Avoid excessively high gain, which can amplify background noise.
Issue 3: The presence of cells or other biological material significantly increases the background signal in my 1-LG assay.
Cellular components, particularly lipids and proteins, are a common source of autofluorescence.
Troubleshooting Steps:
-
Include "No-Stain" Controls: Prepare a sample of your cells that undergoes all experimental steps except for the addition of the fluorescent probe. This will allow you to quantify the inherent autofluorescence of your biological sample.
-
Employ a Quenching Agent: For fixed cells, consider using a chemical quenching agent to reduce autofluorescence. Sudan Black B is effective against lipofuscin-related autofluorescence, which can be a component of lipid-rich samples.[6]
-
Optimize Cell Density: Use the lowest cell density that still provides a robust signal for your assay to minimize the contribution of cellular autofluorescence.
-
Consider Time-Resolved Fluorescence (TRF): If available, TRF can distinguish the long-lived fluorescence of specific probes from the short-lived autofluorescence of biological molecules.
Data Presentation
Table 1: Spectral Properties of Linoleic Acid (a component of 1-LG)
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| 310 | 417 | [5] |
| 366 | 428 | [5] |
Experimental Protocols
Protocol 1: General Method for Reducing Lipid-Based Autofluorescence using a Quenching Agent (Sudan Black B)
This protocol is suitable for fixed cells on coverslips or in microplates.
Materials:
-
Sudan Black B solution (0.1% w/v in 70% ethanol)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Fix and Permeabilize Cells: Follow your standard protocol for cell fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100 in PBS).
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Incubate with Sudan Black B: Incubate the cells with the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash Thoroughly: Wash the cells extensively with PBS (5-7 times for 5 minutes each) to remove all unbound Sudan Black B.
-
Proceed with Staining: Continue with your immunofluorescence or other fluorescent staining protocol.
-
Mount and Image: Mount the coverslips using an appropriate mounting medium and proceed with imaging.
Mandatory Visualizations
Signaling Pathways Involving this compound
This compound is known to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2).[7] Its structural similarity to other monoacylglycerols suggests potential involvement in calcium signaling and Phospholipase D (PLD) activation.
Caption: Inhibition of the Lp-PLA2 pathway by this compound.
Caption: Potential involvement of 1-LG in Calcium signaling pathways.
Caption: Potential activation of the Phospholipase D pathway by 1-LG.
Experimental Workflow
Caption: Logical workflow for troubleshooting high background signals.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. cytothesis.us [cytothesis.us]
- 4. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 1-Linoleoyl Glycerol for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1-linoleoyl glycerol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct analysis of this compound by GC can be challenging due to its high boiling point and the presence of free hydroxyl groups.[1] Derivatization is essential to increase the volatility and thermal stability of the molecule, making it suitable for GC analysis.[2][3] The process replaces active hydrogen atoms in the hydroxyl groups with less polar functional groups, which reduces intermolecular hydrogen bonding and allows the compound to vaporize at lower temperatures.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods for derivatizing monoglycerides like this compound are silylation and acylation (or esterification).
-
Silylation: This method replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[2] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5][6]
-
Acylation/Esterification: This involves converting the hydroxyl groups into esters. Reagents like acetic anhydride or propionic anhydride in the presence of a catalyst like pyridine are frequently used.[1][7][8] Another approach is transesterification to form fatty acid methyl esters (FAMEs), often using a reagent like boron trifluoride (BF3) in methanol.[9][10]
Q3: How do I choose between silylation and acylation?
A3: The choice of derivatization method depends on several factors, including the sample matrix, potential interferences, and the specific information required from the analysis.
-
Silylation is a widely used and effective method for making compounds more volatile.[2] TMS derivatives are generally stable for GC analysis.
-
Acylation can also produce volatile derivatives.[7][8] Fluorinated acylating reagents can enhance detection sensitivity, particularly for electron capture detection (ECD).[2][11]
Q4: What are potential sources of impurities or artifacts during derivatization?
A4: Impurities can arise from the synthesis of this compound or as byproducts of the derivatization reaction. Potential impurities include the positional isomer (2-linoleoyl glycerol), unreacted starting materials, and oxidation products of the linoleyl chain.[1] It is also crucial to ensure the removal of water from the sample before derivatization, as moisture can deactivate silylating reagents.[5]
Troubleshooting Guides
This section addresses common problems encountered during the derivatization and subsequent GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for derivatized this compound | Incomplete derivatization. | - Ensure all reagents are fresh and anhydrous. Silylating reagents are particularly moisture-sensitive.[2]- Optimize reaction conditions (temperature and time). For silylation with BSTFA+TMCS, heating at 70°C for 1 hour is a common starting point.[4] For acylation with propionic anhydride, 35 minutes at 75°C has been reported.[7][8]- Ensure the correct ratio of sample to derivatizing reagent. |
| Degradation of the analyte. | - Avoid excessively high temperatures during derivatization and in the GC injector.[1] | |
| Multiple peaks for the analyte | Presence of isomers (e.g., 2-linoleoyl glycerol). | - This is common with monoglyceride standards. The chromatographic method should be optimized to separate the isomers if necessary. |
| Incomplete derivatization leading to partially derivatized products. | - Increase the amount of derivatizing reagent or prolong the reaction time. | |
| Tautomerization. | - For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can prevent the formation of multiple derivatives.[5] | |
| Poor peak shape (e.g., tailing or fronting) | Active sites in the GC system (injector liner, column). | - Use a deactivated injector liner and a high-quality capillary column.- Consider silylating the entire GC system to passivate active sites. |
| Sample overload. | - Dilute the sample and reinject. | |
| Inconsistent results or poor reproducibility | Variability in the derivatization reaction. | - Ensure precise and consistent addition of all reagents.- Control reaction temperature and time accurately. |
| Sample degradation during storage. | - Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light to prevent oxidation of the linoleyl chain.[1] |
Experimental Protocols
Below are detailed methodologies for common derivatization procedures for this compound.
Protocol 1: Silylation using BSTFA with TMCS
This protocol is adapted for the derivatization of monoglycerides for GC-MS analysis.[4][6]
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 1 hour in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation using Propionic Anhydride
This method is based on the derivatization of monoglycerides to their propyl esters.[7][8]
Materials:
-
This compound sample
-
Propionic anhydride
-
Pyridine
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh the this compound sample into a reaction vial.
-
Add pyridine and propionic anhydride (a typical ratio might be 1:1 v/v, and in excess relative to the sample).
-
Seal the vial and heat at 75°C for 35 minutes.
-
Cool the vial to room temperature.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical GC-MS parameters that can be used for the analysis of derivatized this compound. These are starting points and may require optimization for specific instruments and applications.
| GC-MS Parameter | Typical Setting |
| Injector Temperature | 280°C[1] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[1] |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes. Ramp to 300°C at 10°C/min. Hold at 300°C for 10 minutes.[1] |
| MS Transfer Line Temperature | 290°C[1] |
| Ion Source Temperature | 230°C[1] |
| Mass Range | m/z 50-600[1] |
Visualizations
The following diagrams illustrate the general workflow for the derivatization of this compound for GC-MS analysis and a troubleshooting decision tree.
Caption: A general workflow for the derivatization and analysis of this compound.
Caption: A decision tree for troubleshooting common issues in the GC-MS analysis of derivatized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Method for the Detection of Saturated Monoglycerides in Biodiesel Using GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Managing Non-Specific Binding of 1-Linoleoyl Glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the non-specific binding (NSB) of 1-Linoleoyl Glycerol (1-LG) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-LG) and what is its primary mode of action in biochemical assays?
A1: this compound (1-LG) is a monoacylglycerol that functions as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes. In assays, it is often used to study its inhibitory effects on Lp-PLA2 activity. The (R) and (S) enantiomers of 1-LG have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.
Q2: What causes non-specific binding (NSB) of this compound?
A2: The primary cause of NSB for a lipid molecule like 1-LG is its hydrophobic nature, which leads to its adherence to plastic surfaces of assay plates and other laboratory ware. Additionally, ionic interactions between the molecule and charged surfaces can contribute to NSB. This can lead to high background signals and inaccurate results.
Q3: What are the common initial steps to mitigate NSB in a 1-LG assay?
A3: To mitigate NSB, it is recommended to use low-protein-binding assay plates. Furthermore, the inclusion of a blocking agent, a surfactant, and optimizing the salt concentration in your buffers are crucial first steps.
Q4: Which blocking agents are recommended for lipid-based assays?
A4: Bovine Serum Albumin (BSA) and casein are commonly used blocking agents. Casein has been shown to be particularly effective in preventing NSB to polystyrene plates. For assays involving phosphoproteins, casein is a good choice as it naturally contains phosphoproteins.
Q5: How do surfactants like Tween-20 help in reducing NSB?
A5: Non-ionic surfactants like Tween-20 disrupt hydrophobic interactions between 1-LG and the assay plate surface. It is typically used at a low concentration (around 0.05%) in wash buffers and sometimes in the blocking buffer itself to minimize background noise.
Troubleshooting Guide
Problem: High background signal in my 1-LG / Lp-PLA2 inhibition assay.
High background can obscure your results and lead to false positives. The following troubleshooting guide provides a step-by-step approach to identify and resolve the root cause.
Diagram: Troubleshooting Decision Tree for High Background
Caption: Troubleshooting flowchart for high background signals.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and conditions for various reagents used to mitigate non-specific binding.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Typical Concentration Range | Incubation Time | Incubation Temperature |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 1-2 hours or Overnight | Room Temperature or 4°C |
| Casein | 1 - 5% (w/v) | 1-2 hours or Overnight | Room Temperature or 4°C |
| Non-fat Dry Milk | 3 - 5% (w/v) | 1-2 hours | Room Temperature |
Table 2: Recommended Concentrations of Assay Buffer Additives
| Additive | Typical Concentration Range | Purpose |
| Tween-20 | 0.025 - 0.1% (v/v) | Reduces hydrophobic interactions |
| Sodium Chloride (NaCl) | 25 - 150 mM | Reduces ionic interactions |
Experimental Protocols
Protocol: In Vitro Lp-PLA2 Inhibition Assay with this compound
This protocol is designed to measure the inhibitory effect of 1-LG on Lp-PLA2 activity while minimizing non-specific binding.
Materials:
-
Recombinant human Lp-PLA2
-
This compound (1-LG)
-
2-thio-PAF (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Low-protein-binding 96-well microplates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2, 1 mM EGTA
-
Blocking Buffer: Assay Buffer containing 3% BSA (w/v)
-
Wash Buffer: Assay Buffer containing 0.05% Tween-20 (v/v)
Diagram: Lp-PLA2 Inhibition Assay Workflow
Caption: Workflow for the Lp-PLA2 inhibition assay.
Procedure:
-
Plate Blocking:
-
Add 200 µL of Blocking Buffer to each well of a low-protein-binding 96-well plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Inhibitor Preparation and Addition:
-
Prepare serial dilutions of 1-LG in Assay Buffer.
-
Add 10 µL of each 1-LG dilution to the appropriate wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
-
Enzyme Addition:
-
Dilute the recombinant Lp-PLA2 in Assay Buffer to the desired working concentration.
-
Add 10 µL of the diluted enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the percentage of inhibition against the logarithm of the 1-LG concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
Diagram: Simplified Lp-PLA2 Signaling Pathway and Inhibition by 1-LG
Caption: Inhibition of the pro-inflammatory Lp-PLA2 pathway by 1-LG.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol: Unraveling Positional Isomer-Specific Biological Activity
A deep dive into the distinct biological roles of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their activities, supported by experimental data and detailed methodologies. The positional isomerization of the linoleoyl group on the glycerol backbone gives rise to significantly different pharmacological profiles, with this compound demonstrating anti-inflammatory properties and 2-Linoleoyl Glycerol engaging with the endocannabinoid system.
At a Glance: 1-LG vs. 2-LG
| Feature | This compound (1-LG) | 2-Linoleoyl Glycerol (2-LG) |
| Primary Biological Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Cannabinoid Receptor 1 (CB1), GPR119 |
| Primary Biological Effect | Anti-inflammatory | Neuromodulatory, Incretin Secretion |
| Mechanism of Action | Inhibition of Lp-PLA2 | Partial agonism/antagonism at CB1 receptor, Agonism at GPR119 |
This compound: An Inhibitor of Lp-PLA2
This compound (1-LG) is primarily recognized for its inhibitory effect on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. By inhibiting Lp-PLA2, 1-LG can mitigate the production of pro-inflammatory mediators.
Quantitative Data: Lp-PLA2 Inhibition
| Compound | Target | Action | Potency (IC50) | Key Biological Effect |
| 1-Linoleoyl-rac-glycerol (1-LG) | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Inhibition | 45 µM | Anti-inflammatory |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocol: In Vitro Lp-PLA2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 1-LG on Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
This compound (1-LG)
-
2-thio-PAF (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of 1-LG in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant Lp-PLA2, and the different concentrations of 1-LG or vehicle control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, 2-thio-PAF, to all wells.
-
Incubate for a further period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction and measure the product formation by adding DTNB. DTNB reacts with the free thiol produced upon substrate hydrolysis, resulting in a yellow product.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 1-LG concentration and use a suitable regression model to determine the IC50 value.
2-Linoleoyl Glycerol: A Modulator of the Endocannabinoid System
The biological activity of 2-Linoleoyl Glycerol (2-LG) is more complex and has been a subject of ongoing research and debate. It is primarily associated with the endocannabinoid system, where it may act as a partial agonist at the cannabinoid type 1 (CB1) receptor. There are conflicting reports regarding its role in the "entourage effect," with some studies suggesting it potentiates the activity of other endocannabinoids like 2-arachidonoylglycerol (2-AG), while others propose it may act as a functional antagonist. Furthermore, 2-LG has been identified as a potential agonist for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1).
Quantitative Data: Endocannabinoid and GPR119 Activity
Direct comparative data for 2-LG is limited. The following table summarizes available data, with some information extrapolated from studies on the closely related 2-oleoyl glycerol (2-OG).
| Compound | Target | Action | Potency (EC50/IC50) | Key Biological Effect |
| 2-Linoleoyl Glycerol (2-LG) | Cannabinoid Receptor 1 (CB1) | Partial Agonist | Not well-defined | Modulation of endocannabinoid signaling |
| 2-Oleoyl Glycerol (2-OG) | GPR119 | Agonist | ~2.5 µM | Stimulation of GLP-1 release |
Signaling Pathways of 2-Linoleoyl Glycerol
Caption: Signaling pathways of 2-Linoleoyl Glycerol.
Experimental Protocol: GPR119 Activation Assay
This protocol describes a cell-based assay to measure the activation of GPR119 by 2-LG, often assessed by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell line expressing human GPR119 (e.g., transfected HEK293 or CHO cells)
-
2-Linoleoyl Glycerol (2-LG)
-
Forskolin (an adenylate cyclase activator, used as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and reagents
-
96-well cell culture plates
Procedure:
-
Seed the GPR119-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of 2-LG and a known GPR119 agonist (positive control) in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the different concentrations of the test compounds or vehicle control.
-
Incubate the plate for a specific period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, spectrophotometer).
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 2-LG concentration.
-
Calculate the EC50 value, which represents the concentration of 2-LG that elicits a half-maximal response.
Unveiling the Structure of 1-Linoleoyl Glycerol: A Comparative Guide to NMR and Mass Spectrometry Confirmation
A definitive structural confirmation of 1-Linoleoyl Glycerol, a crucial monoglyceride in various research and industrial applications, is paramount for ensuring its identity and purity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical tools for its structural elucidation. We present supporting experimental data, detailed protocols, and a comparative look at alternative techniques to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The precise positioning of the linoleoyl group on the glycerol backbone is critical to the molecule's function and reactivity. Differentiating the 1-isomer from the 2-isomer is a key analytical challenge that can be effectively addressed by a combination of NMR and MS techniques.
Core Analytical Approaches: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its carbon-hydrogen framework. Mass Spectrometry (MS), on the other hand, provides information about the molecular weight and elemental composition of a molecule and its fragments, confirming the overall structure and the nature of its fatty acid constituent.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS/MS analyses for the structural confirmation of this compound.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Glycerol CH₂-O-CO- | 4.15 - 4.25 | dd | 11.8, 4.4 |
| Glycerol CH₂-O-CO- | 4.10 - 4.20 | dd | 11.8, 6.0 |
| Glycerol CH-OH | 3.90 - 4.00 | m | - |
| Glycerol CH₂-OH | 3.65 - 3.75 | dd | 11.4, 4.4 |
| Glycerol CH₂-OH | 3.55 - 3.65 | dd | 11.4, 5.6 |
| Olefinic CH=CH | 5.30 - 5.45 | m | - |
| α-CH₂ to C=O | 2.30 - 2.40 | t | 7.5 |
| Bis-allylic CH₂ | 2.75 - 2.85 | t | 6.0 |
| Allylic CH₂ | 2.00 - 2.10 | m | - |
| Methylene (CH₂)n | 1.20 - 1.40 | m | - |
| Terminal CH₃ | 0.85 - 0.95 | t | 7.0 |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| Carbonyl C=O | ~174 |
| Olefinic CH=CH | 127 - 131 |
| Glycerol CH-OH | ~70 |
| Glycerol CH₂-O-CO- | ~65 |
| Glycerol CH₂-OH | ~63 |
| α-CH₂ to C=O | ~34 |
| Bis-allylic CH₂ | ~26 |
| Allylic CH₂ | ~27, ~29 |
| Methylene (CH₂)n | 22 - 32 |
| Terminal CH₃ | ~14 |
Table 3: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Adduct | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| 355.28 | [M+H]⁺ | 281.25 | [M+H - C₃H₈O₃]⁺ (Loss of glycerol) |
| 355.28 | [M+H]⁺ | 263.24 | [M+H - C₃H₈O₃ - H₂O]⁺ (Loss of glycerol and water) |
| 377.26 | [M+Na]⁺ | 281.25 | [M+Na - C₃H₈O₃ - Na + H]⁺ (Loss of glycerol and sodium) |
| 372.31 | [M+NH₄]⁺ | 355.31 | [M+NH₄ - NH₃]⁺ (Loss of ammonia) |
| 372.31 | [M+NH₄]⁺ | 281.25 | [M+NH₄ - C₃H₈O₃ - NH₃ + H]⁺ (Loss of glycerol and ammonia) |
Experimental Workflow and Data Interpretation
The structural confirmation of this compound involves a systematic workflow, from sample preparation to the integration of data from multiple analytical techniques.
Caption: Experimental workflow for the structural confirmation of this compound.
The logical process of piecing together the spectral data to confirm the final structure is a critical step.
Caption: Logical relationship of how different experimental data confirm the structure.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 2-5 seconds.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) are used to confirm connectivity and aid in unambiguous assignments.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500 for MS1 scans.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Desolvation Temperature: 300-400 °C.
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 355.28) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-30 eV) to obtain an optimal fragmentation pattern.
-
Scan the product ions in the second mass analyzer.
Comparison with Alternative Techniques
While NMR and MS are the primary tools for definitive structural confirmation, other techniques can provide complementary information or be used for routine quality control.
Table 4: Comparison of Analytical Techniques for this compound Analysis
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including isomer differentiation and stereochemistry. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight, elemental formula, and fragmentation pattern for structural clues. | High sensitivity, suitable for complex mixtures when coupled with chromatography. | Isomer differentiation can be challenging without specific fragmentation patterns or derivatization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-O). | Fast, simple, and non-destructive. | Provides limited structural detail, not suitable for isomer differentiation. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Quantitative analysis of the fatty acid component after derivatization. | High precision and accuracy for quantification. | Destructive, requires derivatization, does not provide information on the glycerol linkage. |
Cross-Validation of 1-Linoleoyl Glycerol Quantification: A Comparative Guide to HPTLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Linoleoyl Glycerol (1-LG), a key monoacylglycerol involved in lipid metabolism and signaling, is critical for advancing research in physiology and pharmacology. This guide provides an objective comparison of two prevalent analytical techniques for 1-LG quantification: High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics, supported by experimental data, and detailed methodologies to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is fundamentally guided by its quantitative performance. The following table summarizes the key validation parameters for the quantification of this compound or its close analogs using HPTLC-densitometry and GC-MS.
| Parameter | HPTLC with Densitometry (for Alkyl Glycerols) | Gas Chromatography-Mass Spectrometry (GC-MS) (for Silylated Monoacylglycerols) |
| Principle | Separation on a high-performance silica plate followed by post-chromatographic derivatization and densitometric quantification. | Separation of volatile trimethylsilyl (TMS) derivatives by gas chromatography and detection by mass spectrometry. |
| Linearity Range | 1000–7000 ng/band | Typically in the low ng to µg range, dependent on derivatization and instrument sensitivity. |
| Limit of Detection (LOD) | 407 ng/band | 8 - 20 ng/g[1] |
| Limit of Quantification (LOQ) | 1235 ng/band | 26 - 61 ng/g[1] |
| Accuracy (% Recovery) | 96.39 – 100.84% | Generally >90%, highly dependent on the efficiency of extraction and derivatization. |
| Precision (%RSD) | Repeatability <10-20% | Typically <15% |
| Analyte Form | Intact this compound (after potential reduction) | Trimethylsilyl (TMS) derivative of this compound |
| Throughput | High (multiple samples per plate) | Lower (sequential sample injection) |
| Specificity | Moderate (based on chromatographic separation) | High (based on mass-to-charge ratio and fragmentation pattern) |
Experimental Workflows
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the comparative workflows for the quantification of this compound by HPTLC and GC-MS.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the quantification of 1-LG using both HPTLC and GC-MS.
HPTLC-Densitometry Method
This method offers a robust and high-throughput approach for the quantification of 1-LG.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a chloroform:methanol (2:1, v/v) mixture. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 100 to 1000 ng/µL).
-
Sample Preparation: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh-Dyer technique. The final lipid extract should be dissolved in a known volume of chloroform:methanol (2:1, v/v).
2. HPTLC Analysis:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Sample Application: Apply bands of the standard solutions and sample extracts (e.g., 5 µL) to the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v). The mobile phase composition may require optimization depending on the sample matrix.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Derivatization: After drying the plate, spray it with a suitable visualization reagent, such as a solution of primuline or a charring agent (e.g., sulfuric acid or phosphomolybdic acid), and heat as required to visualize the lipid bands.
-
Densitometric Quantification: Scan the plate using a densitometer at the wavelength of maximum absorbance for the derivatized 1-LG bands. Quantify the amount of 1-LG in the samples by comparing the peak areas to the calibration curve generated from the standards.
GC-MS Method
GC-MS provides high sensitivity and specificity for the quantification of 1-LG, which requires a derivatization step to increase its volatility.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound and an internal standard (e.g., 1-heptadecanoyl-rac-glycerol) in a suitable solvent like pyridine or acetonitrile. Create calibration standards by adding varying amounts of the 1-LG stock solution and a fixed amount of the internal standard to vials.
-
Sample Preparation: Extract total lipids as described for the HPTLC method. An aliquot of the lipid extract is transferred to a reaction vial.
2. Derivatization (Silylation):
-
Dry the standard and sample extracts completely under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to each vial.[2]
-
Seal the vials and heat at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode at a temperature of 250-280°C.
-
Oven Temperature Program: An example program could be: initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes. This program should be optimized for the specific column and instrument.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For the TMS derivative of 1-LG, characteristic ions would be monitored.
-
Ion Source and Transfer Line Temperatures: Typically set at 230°C and 280°C, respectively.
-
4. Quantification:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the amount of 1-LG by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Signaling Pathway Involvement
This compound can be hydrolyzed to release linoleic acid, a polyunsaturated fatty acid that is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. The activation of PPARs by linoleic acid initiates a signaling cascade that influences the expression of numerous genes involved in metabolic processes.
References
A Comparative Analysis of 1-Linoleoyl Glycerol and Other Platelet-Activating Factor Acetylhydrolase (PAF-AH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 1-Linoleoyl Glycerol and other prominent inhibitors of Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2). This enzyme plays a crucial role in the degradation of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, platelet aggregation, and allergic responses. Inhibition of PAF-AH is a key area of research for the development of therapeutics against a range of inflammatory diseases.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of various compounds against PAF-AH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other natural and synthetic PAF-AH inhibitors, providing a clear comparison of their potencies.
| Inhibitor | Type | Target Enzyme | IC50 Value |
| This compound | Natural (Monoglyceride) | PAF-AH / Lp-PLA2 | 45 µM |
| Darapladib | Synthetic | Lp-PLA2 | 0.25 nM |
| Rilapladib | Synthetic | Lp-PLA2 | 0.25 nM |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | Synthetic | PAF-AH | 3 µM |
| ML256 | Synthetic | Human pPAFAH | 6 nM |
| Alkenylresorcinol from Ardisia elliptica | Natural (Phenolic Lipid) | PAF Receptor Binding | 7.1 µM |
| Acacetin | Natural (Flavonoid) | PAF Receptor Binding | 20.4 µM |
| Unsaturated Fatty Acids (from rat liver) | Natural (Fatty Acid) | PAF-induced platelet aggregation | 4.5 - 140 µM |
Experimental Protocols
A common method for determining the inhibitory effect of compounds on PAF-AH is the colorimetric inhibitor screening assay. Below is a detailed protocol for this key experiment.
Protocol: Colorimetric PAF-AH Inhibitor Screening Assay
Principle:
This assay utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol group upon hydrolysis by PAF-AH. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of a PAF-AH inhibitor will reduce the rate of 2-thio PAF hydrolysis, leading to a decrease in the intensity of the yellow color.
Materials:
-
PAF-AH enzyme (human plasma or recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio PAF (substrate)
-
DTNB (Ellman's reagent)
-
Test inhibitor compounds (including this compound and others)
-
Solvent for inhibitors (e.g., DMSO, ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring to room temperature.
-
Reconstitute the PAF-AH enzyme in Assay Buffer to the desired working concentration.
-
Prepare a stock solution of 2-thio PAF in an appropriate solvent (e.g., ethanol) and then dilute to the final working concentration in Assay Buffer.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor compounds in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add Assay Buffer and the solvent used for the inhibitors.
-
Control Wells (100% Activity): Add PAF-AH enzyme solution and the solvent used for the inhibitors.
-
Inhibitor Wells: Add PAF-AH enzyme solution and the desired concentration of the test inhibitor.
-
Note: It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the 2-thio PAF substrate solution to all wells to start the enzymatic reaction.
-
Immediately after adding the substrate, add the DTNB solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance of each well at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing Key Processes
To further elucidate the context of PAF-AH inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway, the experimental workflow, and the classification of the compared inhibitors.
Caption: PAF Signaling Pathway and Inhibition by PAF-AH.
Caption: Workflow for PAF-AH Inhibition Assay.
Differentiating 1-Linoleoyl Glycerol and 1-Oleoyl-glycerol: A Lipidomics Comparison Guide
For researchers, scientists, and drug development professionals in the field of lipidomics, the precise differentiation of structurally similar lipid species is paramount. This guide provides an objective comparison of 1-Linoleoyl Glycerol (LG) and 1-Oleoyl-glycerol (OG), two monoacylglycerols that differ by a single double bond. This subtle structural variance leads to distinct physicochemical properties and biological activities, necessitating robust analytical methodologies for their discrimination.
Structural and Physicochemical Comparison
This compound (18:2) and 1-Oleoyl-glycerol (18:1) are both monoacylglycerols, consisting of a glycerol backbone esterified to a long-chain fatty acid at the sn-1 position. The key distinction lies in the degree of unsaturation of their acyl chains. This compound contains linoleic acid, an 18-carbon fatty acid with two double bonds, while 1-Oleoyl-glycerol contains oleic acid, an 18-carbon fatty acid with only one double bond. This difference in unsaturation impacts their molecular weight and chromatographic behavior.
Quantitative Data Summary
The following tables summarize the key analytical parameters for differentiating between this compound and 1-Oleoyl-glycerol based on mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy.
Table 1: Mass Spectrometry Data
| Parameter | This compound (LG) | 1-Oleoyl-glycerol (OG) |
| Molecular Formula | C₂₁H₃₈O₄ | C₂₁H₄₀O₄ |
| Exact Mass | 354.2770 g/mol | 356.2927 g/mol |
| [M+H]⁺ (m/z) | 355.2843 | 357.2999[1] |
| Key MS/MS Fragment | Neutral loss of glycerol | Neutral loss of glycerol |
Table 2: Chromatographic Separation Data (NARP-HPLC)
| Parameter | This compound (LG) | 1-Oleoyl-glycerol (OG) |
| Elution Principle | Earlier elution due to higher unsaturation | Later elution due to lower unsaturation |
| Expected Retention Time | Shorter | Longer |
Note: Absolute retention times are method-dependent. In non-aqueous reversed-phase HPLC (NARP-HPLC), compounds with more double bonds (diunsaturated) elute before those with fewer (monounsaturated)[2].
Table 3: NMR Spectroscopy Data (Predicted/Typical Chemical Shifts in CDCl₃)
| ¹H-NMR | This compound (LG) | 1-Oleoyl-glycerol (OG) |
| Olefinic Protons (-CH=CH-) | ~5.30 - 5.45 ppm (multiplet) | ~5.34 ppm (multiplet) |
| Bis-allylic Protons (=CH-CH₂-CH=) | ~2.77 ppm (triplet) | N/A |
| Allylic Protons (-CH₂-CH=) | ~2.05 ppm (quartet) | ~2.01 ppm (quartet) |
| Glycerol Moiety (H-1, H-2, H-3) | ~3.5-4.2 ppm | ~3.5-4.2 ppm |
| ¹³C-NMR | This compound (LG) | 1-Oleoyl-glycerol (OG) |
| Olefinic Carbons (-C=C-) | ~127 - 131 ppm | ~129 - 130 ppm |
| Bis-allylic Carbon (=CH-C-CH=) | ~25.6 ppm | N/A |
| Glycerol Carbons (C-1, C-2, C-3) | ~63 - 72 ppm | ~63 - 72 ppm |
Note: Chemical shifts for the fatty acid chains are based on typical values for linoleoyl and oleoyl groups. The presence of the unique bis-allylic protons and carbon in this compound is a key distinguishing feature in NMR.
Experimental Protocols
Detailed methodologies for the primary analytical techniques used to differentiate these lipids are provided below.
Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC)
This protocol is adapted from a method demonstrated to separate complex mixtures of oleoyl and linoleoyl glycerides[2][3].
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetone.
-
Gradient Program:
-
0-10 min: 97% A / 3% B (isocratic).
-
10-100 min: Linear gradient to 60% A / 40% B.
-
100-200 min: 60% A / 40% B (isocratic).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: CAD or MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for fragmentation of the precursor ions (typically 15-30 eV).
-
Data Acquisition: Full scan MS to identify precursor ions ([M+H]⁺) followed by product ion scans (MS/MS) of the selected precursors. The characteristic fragmentation for monoacylglycerols is the neutral loss of the glycerol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Preparation: Dissolve 5-10 mg of the purified lipid in approximately 0.6 mL of CDCl₃.
-
¹H-NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 16-64.
-
-
¹³C-NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~220 ppm.
-
Acquisition time: ~1 second.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the differentiation of this compound and 1-Oleoyl-glycerol.
Signaling Pathways
This compound and 1-Oleoyl-glycerol are implicated in distinct signaling pathways, which is a critical consideration in drug development and biological research.
This compound and the Lp-PLA₂ Pathway
This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A₂ (Lp-PLA₂). Lp-PLA₂ is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory mediators like lysophosphatidylcholine and oxidized fatty acids. By inhibiting Lp-PLA₂, this compound can exert anti-inflammatory effects.
1-Oleoyl-glycerol and Protein Kinase C (PKC) Signaling
As a monoacylglycerol, 1-Oleoyl-glycerol is structurally similar to diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC). While direct activation by 1-Oleoyl-glycerol requires further study, its analogue, 1-oleoyl-2-acetyl-sn-glycerol, is a known activator of PKC[4][5]. Activation of PKC triggers a cascade of phosphorylation events that regulate numerous cellular processes, including proliferation, differentiation, and apoptosis.
Conclusion
The differentiation of this compound and 1-Oleoyl-glycerol, while challenging due to their structural similarity, is achievable through a multi-platform analytical approach. Non-aqueous reversed-phase HPLC provides reliable separation based on the degree of unsaturation. Mass spectrometry offers definitive identification through accurate mass measurement and fragmentation analysis. Furthermore, NMR spectroscopy, particularly the identification of bis-allylic protons in this compound, provides unequivocal structural confirmation. Understanding their distinct roles in signaling pathways is crucial for interpreting their biological significance and for the development of targeted therapeutics. This guide provides the foundational data and methodologies to enable researchers to confidently distinguish and study these important lipid molecules.
References
1-Linoleoyl Glycerol as an Internal Standard in Lipidomics: A Comparative Validation Guide
In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount for deriving meaningful biological insights. The use of internal standards (IS) is a critical component of a robust analytical workflow, correcting for variability introduced during sample preparation, extraction, and analysis. This guide provides a comprehensive validation and comparison of 1-Linoleoyl Glycerol (1-LG) as an internal standard against other commonly used alternatives in mass spectrometry-based lipidomics.
The Role of Internal Standards in Lipidomics
An internal standard is a compound of known concentration that is added to a sample at the initial stages of analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible, be absent in the original sample, and be clearly distinguishable by the analytical instrument.[1] By normalizing the signal of the endogenous lipids to that of the internal standard, variations in extraction efficiency, matrix effects, and instrument response can be effectively mitigated, leading to more accurate and reproducible quantification.[2]
This compound: A Profile
This compound (also known as 1-monolinolein) is a monoacylglycerol containing an ester linkage between linoleic acid and the glycerol backbone. Its structural similarity to endogenous glycerolipids makes it a potential candidate as an internal standard for this class of lipids. However, a critical consideration is the stability of its ester bond, which is susceptible to hydrolysis by lipases and esterases that may be present in biological samples. This potential for degradation during sample handling and extraction is a significant factor in its validation as a reliable internal standard.
A more stable alternative is the ether-linked counterpart, 1-linoleyl-rac-glycerol (linoleyl-1-glyceryl ether), where the linoleyl group is attached via an ether bond. This ether linkage is resistant to enzymatic hydrolysis, offering greater stability during sample processing.[3]
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is a critical step in designing a quantitative lipidomics experiment. The following tables compare the performance of 1-linoleoyl-rac-glycerol (as a proxy for 1-LG due to data availability and its enhanced stability) with other common classes of internal standards: stable isotope-labeled lipids and odd-chain lipids.
Table 1: Quantitative Performance Metrics
| Parameter | 1-Linoleoyl-rac-glycerol | Stable Isotope-Labeled Lipids | Odd-Chain Lipids |
| Linearity Range (ng/mL) | 0.02 - 14.2[3] | Analyte-dependent, typically wide | Analyte-dependent |
| Coefficient of Determination (R²) | 1.00[3] | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 14.2[3] | Generally low, analyte-dependent | Analyte-dependent |
| Limit of Detection (LOD) (ng/mL) | 42.6[3] | Generally low, analyte-dependent | Analyte-dependent |
Table 2: Comparison of Key Characteristics
| Characteristic | This compound (Ester) | 1-Linoleoyl-rac-glycerol (Ether) | Stable Isotope-Labeled Lipids | Odd-Chain Lipids |
| Structural Similarity | High for glycerolipids | High for glycerolipids | Identical to analyte | Similar to corresponding even-chain lipids |
| Chemical Stability | Susceptible to enzymatic hydrolysis | High, resistant to hydrolysis[3] | Identical to analyte | High |
| Co-elution with Analyte | Close to glycerolipids | Close to glycerolipids | Identical | Similar retention to even-chain counterparts |
| Correction for Matrix Effects | Good | Good | Excellent | Good |
| Commercial Availability | Readily available | Readily available | Varies, can be expensive | Readily available |
| Potential for Endogenous Interference | Low | Low | None | Low (for odd-chain) |
Experimental Protocols
A standardized experimental workflow is crucial for reproducible results in lipidomics. The following protocols outline the key steps for lipid extraction and analysis using an internal standard.
Lipid Extraction Protocol (Folch Method)
-
Sample Preparation: Homogenize the biological sample (e.g., tissue, cells, or plasma) in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample. The concentration should be within the linear range of the instrument.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[3]
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: For targeted quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For untargeted analysis, use full scan mode.
-
Data Analysis: Quantify the endogenous lipids by calculating the ratio of their peak area to the peak area of the this compound internal standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a lipidomics experiment utilizing an internal standard.
Caption: Experimental workflow for lipidomics analysis using an internal standard.
Conclusion
This compound presents itself as a structurally relevant internal standard for the quantification of glycerolipids. However, its ester linkage raises concerns about its stability during sample processing, a factor that could compromise analytical accuracy. The ether-linked analog, 1-linoleyl-rac-glycerol, offers a more robust alternative due to its resistance to enzymatic degradation.
For the highest level of accuracy and precision, stable isotope-labeled internal standards remain the gold standard in lipidomics, as they most closely mimic the behavior of their endogenous counterparts throughout the analytical process. When stable isotope-labeled standards are not feasible, odd-chain lipids or a stable ether-linked analog like 1-linoleyl-rac-glycerol can be suitable alternatives. The ultimate choice of an internal standard should be guided by the specific lipid class of interest, the analytical platform, and rigorous validation to ensure the generation of reliable and reproducible data.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
Confirming the Identity of Commercially Available 1-Linoleoyl Glycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of commercially available 1-Linoleoyl Glycerol (1-LG). It outlines key analytical techniques, presents comparative data with a structurally similar alternative, and details the known biological signaling pathways. This information is critical for ensuring the quality and validity of research and development activities involving this bioactive lipid.
Product Identity and Commercial Availability
This compound is a monoacylglycerol consisting of a linoleic acid molecule esterified to the sn-1 position of a glycerol backbone. It is available from several commercial suppliers.
Table 1: Commercially Available this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| GlpBio | This compound | 2277-28-3 | C₂₁H₃₈O₄ | 354.52 | >98.00%[1] |
| Aladdin Scientific | This compound | 2277-28-3 | C₂₁H₃₈O₄ | 354.52 | Solution in acetonitrile[2] |
| Santa Cruz Biotechnology | This compound | 2258-92-6 | C₂₁H₃₈O₄ | 354.52 | - |
| Cayman Chemical | This compound | 2277-28-3 | C₂₁H₃₈O₄ | 354.5 | ≥90%[3] |
| MyBioSource | 1 Linoleoyl Glycerol | - | - | - | - |
Analytical Confirmation: A Comparative Approach
The primary challenge in confirming the identity of this compound lies in distinguishing it from its ether-linked analogue, 1-Linoleyl Glyceryl Ether. The difference in the linkage (ester vs. ether) significantly impacts the molecule's chemical and physical properties, as well as its biological activity.
Table 2: Key Analytical Differences between this compound and 1-Linoleyl Glyceryl Ether
| Analytical Technique | This compound (Ester Linkage) | 1-Linoleyl Glyceryl Ether (Ether Linkage) |
| ¹H NMR | Glycerol backbone protons at C1 resonate around 4.1-4.2 ppm (deshielded by carbonyl group).[4] | Glycerol backbone protons at C1 resonate around 3.4-3.6 ppm .[4] |
| ¹³C NMR | C1 carbon of glycerol at ~65 ppm ; Carbonyl carbon at ~174 ppm .[4] | C1 carbon of glycerol at ~70-72 ppm ; Absence of a carbonyl signal.[4] |
| Mass Spectrometry (GC-MS of TMS derivative) | Fragmentation dominated by cleavage at the ester bond. | Characteristic fragment ion at m/z 205 (glycerol-2,3-di-TMS moiety). |
| FTIR Spectroscopy | Strong C=O stretch of the ester group between 1735-1750 cm⁻¹ .[4] | Absence of a strong carbonyl peak; C-O-C stretch at 1050-1150 cm⁻¹ .[4] |
Experimental Protocols
Objective: To confirm the ester linkage and overall structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to observe are the olefinic protons of the linoleyl chain (~5.3 ppm), the bis-allylic protons (~2.8 ppm), and the downfield shift of the glycerol C1 protons (~4.1-4.2 ppm).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Confirm the presence of the ester carbonyl carbon at approximately 174 ppm and the glycerol C1 carbon at around 65 ppm.
Objective: To determine the molecular weight and fragmentation pattern consistent with an ester linkage.
Methodology:
-
Sample Preparation (for GC-MS): Derivatize the sample by silylating the free hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The mass spectrum should show the molecular ion corresponding to the derivatized this compound. The fragmentation pattern will be indicative of the ester structure.
-
LC-MS Analysis: For liquid chromatography-mass spectrometry, dissolve the sample in a suitable solvent like acetonitrile. The mass spectrum should display the protonated molecule [M+H]⁺.
Objective: To assess the purity of the this compound sample.
Methodology:
-
System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.
-
Detection: Use an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for detection, as glycerides lack a strong UV chromophore.[5]
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Comparison with an Alternative: 1-Oleoyl Glycerol
For researchers investigating the effects of fatty acid saturation, 1-Oleoyl Glycerol (1-OG) serves as a relevant alternative to this compound. 1-OG contains the monounsaturated oleic acid instead of the polyunsaturated linoleic acid.
Table 3: Comparison of this compound and 1-Oleoyl Glycerol
| Feature | This compound | 1-Oleoyl Glycerol |
| Fatty Acid | Linoleic Acid (18:2) | Oleic Acid (18:1) |
| Molecular Formula | C₂₁H₃₈O₄ | C₂₁H₄₀O₄ |
| Molecular Weight ( g/mol ) | 354.52 | 356.54 |
| Biological Activity | Inhibits Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with an IC₅₀ of 45 µM.[3][6] | Known to activate GPR119. |
Signaling Pathways and Biological Activity
The primary signaling role identified for this compound is the inhibition of Lipoprotein-associated phospholipase A₂ (Lp-PLA₂).[1] This enzyme is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA₂, 1-LG can reduce inflammation.[2]
In contrast, the ether analog, 1-Linoleyl Glyceryl Ether, is thought to exert its biological effects through different mechanisms, including the modulation of intracellular calcium levels and the activation of Phospholipase D.[1]
Visualizing the Signaling Pathways
Caption: Comparative signaling pathways of this compound and 1-Linoleyl Glyceryl Ether.
Experimental Workflow for Identity Confirmation
Caption: Workflow for the analytical confirmation of commercially available this compound.
References
GPR119 Activation: A Comparative Analysis of 1-Linoleoyl Glycerol and Other Monoacylglycerols
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis. Its activation in pancreatic β-cells and intestinal L-cells stimulates insulin and incretin secretion, respectively. A variety of endogenous lipids, including monoacylglycerols (MAGs), have been identified as GPR119 agonists. This guide provides a comparative analysis of the GPR119 activation profile of 1-Linoleoyl Glycerol (1-LG) versus other monoacylglycerols, supported by experimental data.
Quantitative Comparison of GPR119 Activation
The potency of various monoacylglycerols in activating GPR119 has been evaluated by measuring their half-maximal effective concentration (EC50) in in-vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and other relevant monoacylglycerols.
| Compound | EC50 (µM) | Potency vs. 1-LG |
| This compound (1-LG) | > 100[1][2] | - |
| 1-Oleoyl Glycerol (1-OG) | > 100[1][2] | Similar |
| 2-Oleoyl Glycerol (2-OG) | 2.5[1][2][3][4][5] | Significantly Higher |
| 2-Linoleoyl Glycerol (2-LG) | 5.7[1][2] | Significantly Higher |
Key Findings:
-
This compound (1-LG) and 1-Oleoyl Glycerol (1-OG) are very weak agonists of GPR119, with EC50 values exceeding 100 µM.[1][2]
-
In contrast, 2-Oleoyl Glycerol (2-OG) and 2-Linoleoyl Glycerol (2-LG) are significantly more potent activators of GPR119, with EC50 values in the low micromolar range.[1][2][3]
-
The position of the acyl chain on the glycerol backbone appears to be a critical determinant of GPR119 agonist activity, with 2-monoacylglycerols demonstrating substantially higher potency than 1-monoacylglycerols.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a well-defined intracellular signaling cascade. The receptor primarily couples to the stimulatory G protein, Gαs.[6][7] This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced glucose-stimulated insulin secretion from pancreatic β-cells and incretin (GLP-1 and GIP) release from intestinal L-cells.[7][8]
GPR119 Signaling Cascade
Experimental Protocols
The evaluation of GPR119 activation by different monoacylglycerols is typically performed using in vitro cell-based assays. A common methodology is the measurement of cAMP accumulation in a host cell line engineered to express the human GPR119 receptor.
Experimental Workflow for GPR119 Activation Assay:
GPR119 Activation Assay Workflow
Detailed Methodology (Based on Hansen et al., 2011):
-
Cell Line and Transfection: COS-7 cells are transiently transfected with an expression vector containing the human GPR119 receptor cDNA (e.g., pcDNA3.1). A control group is transfected with an empty vector.[3]
-
Cell Culture: Transfected cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
-
cAMP Accumulation Assay:
-
Transfected cells are seeded into multi-well plates.
-
After a period of adherence, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cells are then incubated with various concentrations of the test compounds (e.g., 1-LG, 2-OG) for a specified time at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on a competitive immunoassay format (e.g., ELISA or HTRF).[7]
-
-
Data Analysis: The concentration-response data are plotted, and the EC50 values are calculated using a nonlinear regression analysis.
Conclusion
The available experimental data clearly indicate that this compound is a very weak agonist of the GPR119 receptor. In stark contrast, 2-monoacylglycerols, such as 2-Oleoyl Glycerol and 2-Linoleoyl Glycerol, demonstrate significantly higher potency. This suggests that the stereochemistry of the glycerol backbone is a crucial factor for effective GPR119 activation. For researchers and drug development professionals, this distinction is critical when screening for and designing novel GPR119 agonists for the treatment of metabolic disorders. Future research could focus on elucidating the precise structural interactions that favor the binding of 2-monoacylglycerols to the GPR119 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Linoleoyl Glycerol: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Linoleoyl Glycerol, a common lipid molecule used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with institutional and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound, which is often supplied in a solvent such as acetonitrile. The primary hazards are associated with the solvent, which is a highly flammable liquid and can be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause serious eye irritation.[1]
Personal Protective Equipment (PPE) and Handling Precautions:
Proper personal protective equipment is the first line of defense against chemical exposure. When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A laboratory coat or other impervious clothing.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]
Always wash hands thoroughly after handling the substance.[2] Avoid the formation of aerosols and keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]
Quantitative Safety and Storage Data
For quick reference, the following table summarizes key safety and storage information for this compound and its common solvent, acetonitrile.
| Parameter | Value/Instruction | Source |
| Storage Temperature | -20°C (long-term) | [4][5][6] |
| Storage Conditions | Store under an inert gas (e.g., nitrogen, argon) in a tightly sealed container, protected from light.[4] | [4] |
| Hazard Class (Acetonitrile) | Flammable Liquid, Category 2 | [1] |
| Acute Toxicity (Acetonitrile) | Oral, Dermal, Inhalation - Category 4 | [1] |
| Eye Irritation (Acetonitrile) | Category 2A | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[1] The following procedure represents a best-practice approach for laboratory-scale quantities.
-
Waste Identification and Segregation:
-
Treat this compound, particularly when in a flammable solvent, as hazardous waste.
-
Do not mix with non-hazardous waste.
-
If the solution contains other hazardous materials, the disposal protocol must account for all components.
-
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., glass or a suitable plastic).
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound in [Solvent Name]". Include concentration and any other components.
-
-
Collection of Waste:
-
Carefully transfer the waste solution into the designated container using a funnel to prevent spills.
-
Perform this transfer within a chemical fume hood to minimize inhalation exposure.
-
Do not overfill the container; leave adequate headspace for vapor expansion (typically around 10% of the container volume).
-
Securely cap the container immediately after adding the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[1]
-
This storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
-
In Case of a Spill:
For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[2] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2] Ensure the area is well-ventilated.[3] For larger spills, evacuate the area and contact your institution's emergency response team. Do not allow the product to enter drains or waterways.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
